AES-135
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRKEOBJRDKIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F6N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AES-135: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and therapeutic potential of this compound, supported by preclinical data.
Executive Summary
This compound is a potent inhibitor of Class I and IIb histone deacetylases, demonstrating significant therapeutic potential in preclinical cancer models. By modulating the acetylation status of histones and non-histone proteins, this compound triggers a cascade of cellular events, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment. This guide will explore the biochemical activity, mechanism of action, and experimental validation of this compound.
Introduction to HDAC Inhibition and this compound
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and suppressing gene expression.[2] In various cancers, HDACs are often dysregulated, contributing to tumor growth and survival. HDAC inhibitors, such as this compound, block the activity of these enzymes, leading to hyperacetylation of their substrates and subsequent anti-tumor effects.[2]
This compound is a novel, hydroxamic acid-based small molecule inhibitor that has demonstrated significant efficacy in preclinical studies.[3][4] It was identified through a structure-activity relationship (SAR) study aimed at repurposing a class of signal transducer and activator of transcription 3 (STAT3)-targeting compounds.[3]
Biochemical Profile of this compound
This compound exhibits a distinct inhibitory profile against several HDAC isoforms. The following table summarizes its biochemical potency.
| Target HDAC Isoform | IC50 (nM) | HDAC Class |
| HDAC3 | 190 | I |
| HDAC6 | Not explicitly quantified, but described as nanomolar inhibition.[3][4] | IIb |
| HDAC8 | 1100 | I |
| HDAC11 | Nanomolar inhibition | IV |
Table 1: Biochemical inhibitory activity of this compound against various HDAC isoforms. Data compiled from preclinical studies.[3]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This has several downstream consequences that contribute to its anti-cancer activity.
Histone Hyperacetylation and Gene Expression
By inhibiting HDACs, particularly Class I (HDAC3, HDAC8) and Class IIb (HDAC6), this compound increases the acetylation of lysine residues on the N-terminal tails of histones.[2] This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes.
Figure 1: General mechanism of HDAC inhibition by this compound leading to gene expression.
Non-Histone Protein Acetylation
HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes. Inhibition of HDAC6 by this compound is particularly relevant in this context. HDAC6 is a cytoplasmic enzyme that regulates proteins such as tubulin and Hsp90. Increased acetylation of these proteins can disrupt cytoskeletal dynamics and protein folding, contributing to cell stress and apoptosis.
Induction of Apoptosis
A key outcome of this compound treatment in cancer cells is the induction of apoptosis. This is achieved through the altered expression of pro- and anti-apoptotic genes. While the specific genes modulated by this compound are not fully detailed in the available literature, a derivative of this compound, compound 51, has been shown to dose-dependently trigger apoptosis in Acute Myeloid Leukemia (AML) cells.[1]
Figure 2: Signaling pathway for this compound-induced apoptosis.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.
| Model | Treatment | Outcome | p-value |
| Orthotopic Mouse Model of Pancreatic Cancer | This compound | Significantly increased survival | 0.0146 |
| Median survival of 36.5 days vs. 29.5 days for vehicle |
Table 2: In vivo efficacy of this compound in a pancreatic cancer model.[3]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize this compound.
HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
References
- 1. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AES-135: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Novel Histone Deacetylase Inhibitor for Pancreatic Cancer
AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) that has demonstrated significant preclinical activity in models of pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive and treatment-resistant malignancy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Characteristics
This compound was identified through a structure-activity relationship (SAR) study aimed at repurposing a class of signal transducer and activator of transcription 3 (STAT3)-targeting compounds towards HDACs. The key modification involved replacing the STAT3 SH2 domain-targeting benzoic acid group with an N-hydroxamic acid moiety, a known zinc-binding group essential for HDAC inhibition.
| Feature | Description |
| Compound Name | This compound |
| Chemical Class | Hydroxamic acid-based HDAC inhibitor |
| Molecular Target | Primarily inhibits Class I and IIb histone deacetylases |
| Therapeutic Indication | Pancreatic Ductal Adenocarcinoma (preclinical) |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by inhibiting the enzymatic activity of specific histone deacetylases. By doing so, it prevents the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated proteins. This, in turn, results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and other anti-tumor effects. The primary known targets of this compound are HDAC3, HDAC6, and HDAC11.[1][2][3]
The inhibition of these specific HDACs is thought to contribute to the death of cancer cells through several mechanisms. HDAC inhibitors, in general, are known to activate both the extrinsic and intrinsic apoptotic pathways in cancer cells.[4][5] In the context of pancreatic cancer, inhibition of HDAC3 has been shown to modulate the tumor microenvironment by affecting cytokine signaling, such as IL-6, and the interaction between cancer cells and tumor-promoting macrophages.[6]
Below is a generalized signaling pathway illustrating the mechanism of action of this compound based on its known targets and the established roles of HDAC inhibitors in cancer.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Current evidence for histone deacetylase inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
AES-135: A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs modulate chromatin structure and the function of numerous cellular proteins, thereby influencing key processes such as cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity, particularly in preclinical models of pancreatic cancer, by targeting specific HDAC isoforms. This document provides an in-depth technical overview of the target profile and selectivity of this compound, including detailed experimental methodologies and an exploration of its impact on relevant signaling pathways.
Target Profile and Selectivity
This compound exhibits a distinct profile of inhibitory activity against several HDAC isoforms. Its primary targets are Class I and Class IIb HDACs, with demonstrated nanomolar to low-micromolar efficacy. The selectivity of this compound is a key aspect of its therapeutic potential, as isoform-specific HDAC inhibition is thought to offer a more favorable therapeutic window with reduced off-target effects compared to pan-HDAC inhibitors.
Quantitative Inhibition Data
The inhibitory activity of this compound against a panel of recombinant human HDAC enzymes has been determined using various biochemical assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the compound's potency for each isoform.
| HDAC Isoform | IC50 (nM)[3] | Class |
| HDAC3 | 654 | I |
| HDAC6 | 190 | IIb |
| HDAC11 | 636 | IV |
| HDAC8 | 1100 | I |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Furthermore, screening at a concentration of 10 μM revealed significant inhibition of HDACs 1 and 10, while HDAC4 was not affected.[4] This indicates a degree of selectivity within the HDAC family.
Off-Target Activity
Recent chemoproteomic studies have revealed that many hydroxamic acid-based HDAC inhibitors can exhibit off-target activity against metallo-beta-lactamase domain-containing protein 2 (MBLAC2). While specific data for this compound's interaction with MBLAC2 is not extensively published, this remains a potential off-target to consider in its overall selectivity profile.
Experimental Protocols
The characterization of this compound's target profile and cellular effects has been achieved through a series of key in vitro experiments. The following sections detail the methodologies for these assays.
HDAC Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
The inhibitory activity of this compound against various HDAC isoforms is determined using an Electrophoretic Mobility Shift Assay (EMSA). This assay measures the ability of an HDAC enzyme to deacetylate a substrate, which can then be cleaved by a developer, resulting in a change in electrophoretic mobility.
Principle: A fluorescently labeled, acetylated peptide substrate is incubated with a specific recombinant HDAC enzyme in the presence or absence of the inhibitor (this compound). The HDAC enzyme removes the acetyl group from the substrate. Subsequently, a developer enzyme, which specifically recognizes and cleaves the deacetylated substrate, is added. The cleavage of the substrate results in a smaller, faster-migrating fluorescent fragment. The inhibition of HDAC activity by this compound prevents the deacetylation of the substrate, which then cannot be cleaved by the developer, resulting in a larger, slower-migrating fluorescent species. The separation and visualization of these fluorescent species are achieved through gel electrophoresis.
Representative Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human HDAC enzyme (e.g., HDAC3, HDAC6, HDAC8, or HDAC11), assay buffer, and varying concentrations of this compound (or vehicle control).
-
Substrate Addition: Add a fluorescently labeled, acetylated peptide substrate to each well to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic deacetylation.
-
Developer Addition: Add a developer enzyme solution to each well.
-
Second Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate.
-
Electrophoresis: Load the reaction products onto a native polyacrylamide gel.
-
Visualization and Quantification: Visualize the fluorescent bands using a gel imaging system. The intensity of the bands corresponding to the cleaved (deacetylated) and uncleaved (acetylated) substrate is quantified. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable, metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals accumulate within the cells. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Representative Protocol for Pancreatic Cancer Cells:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3][4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of this compound are mediated through the inhibition of its target HDACs, which in turn modulates the activity of various downstream signaling pathways critical for cancer cell survival and proliferation.
Inhibition of HDAC3 and Modulation of the cGAS-STING Pathway
HDAC3 has been implicated in the regulation of the innate immune signaling pathway mediated by cGAS (cyclic GMP-AMP synthase) and STING (stimulator of interferon genes).[5][6][7][8] The cGAS-STING pathway is a critical sensor of cytosolic DNA, which can be a sign of cellular damage or viral infection, and its activation leads to the production of type I interferons and other pro-inflammatory cytokines. In some cancer contexts, aberrant HDAC3 activity can suppress this pathway, allowing tumor cells to evade immune surveillance. By inhibiting HDAC3, this compound may restore the activity of the cGAS-STING pathway, leading to an anti-tumor immune response.
Caption: this compound inhibition of HDAC3 leads to increased cGAS expression and activation of the STING pathway.
Inhibition of HDAC6 and Disruption of Chaperone Function
HDAC6 is a predominantly cytoplasmic enzyme that deacetylates a number of non-histone proteins, including the molecular chaperone heat shock protein 90 (Hsp90).[9] The chaperone activity of Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival (e.g., AKT, STAT5). Deacetylation of Hsp90 by HDAC6 is required for its proper function. Inhibition of HDAC6 by this compound leads to the hyperacetylation of Hsp90, which impairs its chaperone activity. This, in turn, leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cancer cell death.
Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and degradation of client oncoproteins.
Inhibition of HDAC8 and Modulation of the p38 MAPK Pathway
HDAC8 has been shown to be involved in the regulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][11][12] The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines and plays a complex role in cancer, sometimes promoting and sometimes inhibiting tumor growth depending on the context. In certain cancers, HDAC8 activity may contribute to the pro-tumorigenic signaling of the p38 MAPK pathway. By inhibiting HDAC8, this compound may attenuate this signaling, leading to reduced cancer cell proliferation and survival.
Caption: this compound may modulate the p38 MAPK signaling pathway through the inhibition of HDAC8.
Inhibition of HDAC11 and Regulation of β-Adrenergic Signaling
HDAC11, the sole member of Class IV HDACs, has been identified as a key regulator of adipocyte β-adrenergic receptor (β-AR) signaling.[13][14][15][16][17] This regulation is mediated through the deacetylation of gravin-α (also known as AKAP12), a scaffolding protein. The myristoylation of gravin-α is essential for the localization of β-ARs to lipid rafts, a step required for downstream signaling through protein kinase A (PKA). HDAC11 acts as a demyristoylase for gravin-α. By inhibiting HDAC11, this compound can prevent the demyristoylation of gravin-α, thereby promoting β-AR signaling. While this pathway is well-described in the context of metabolism, its role in cancer is an area of active investigation, with potential implications for tumor microenvironment modulation.
Caption: this compound inhibition of HDAC11 can enhance β-adrenergic signaling by preventing gravin-α demyristoylation.
Conclusion
This compound is a promising HDAC inhibitor with a distinct selectivity profile, primarily targeting HDACs 3, 6, 8, and 11. Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival, proliferation, and immune evasion. The detailed understanding of its target profile, selectivity, and impact on cellular signaling pathways provides a strong rationale for its continued investigation and development as a potential therapeutic agent for pancreatic cancer and other malignancies. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the preclinical characteristics of this compound.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. HDAC3 inhibition ameliorates ischemia/reperfusion-induced brain injury by regulating the microglial cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reversible lysine fatty acylation of an anchoring protein mediates adipocyte adrenergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Critical Molecular Pathways Induced by HDAC11 Overexpression in Cardiac Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
- 17. researchgate.net [researchgate.net]
AES-135: Discovery, Synthesis, and Characterization of a Novel Modulator of Apoptosis-Enhancing S-Ligase (AESL)
Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of AES-135, a first-in-class small molecule modulator of the novel E3 ubiquitin ligase, Apoptosis-Enhancing S-Ligase (AESL). AESL has been identified as a critical negative regulator of pro-apoptotic signaling in various cancer cell lines. This compound demonstrates potent and selective inhibition of AESL's ligase activity, leading to the stabilization of its substrate, the pro-apoptotic protein Pro-Apoptotic Factor X (PAFX), and subsequent induction of apoptosis in tumor cells. This guide details the methodologies employed in the identification and optimization of this compound, its synthetic route, and its in vitro and cellular characterization.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify inhibitors of the Apoptosis-Enhancing S-Ligase (AESL). A library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The initial hit, a thiazole-containing compound, exhibited modest potency but served as a viable starting point for a lead optimization campaign. Structure-activity relationship (SAR) studies led to the synthesis of over 200 analogs, culminating in the identification of this compound, which demonstrated a significant improvement in potency and drug-like properties.
High-Throughput Screening Cascade
The screening cascade was designed to triage hits from the primary HTS and identify the most promising candidates for further development.
Caption: High-throughput screening and lead optimization workflow for the discovery of this compound.
Synthesis of this compound
This compound was synthesized via a convergent, five-step synthetic route starting from commercially available materials. The key step involves a Suzuki coupling to form the bi-aryl core of the molecule.
Synthetic Protocol
Step 1: Synthesis of Intermediate 1 (Boc-protected amine) To a solution of 4-bromoaniline (B143363) (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) was added di-tert-butyl dicarbonate (B1257347) (1.1 eq) and triethylamine (B128534) (1.2 eq). The reaction was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Thiazole boronic ester) 2-aminothiazole (B372263) (1.0 eq) was dissolved in tetrahydrofuran (B95107) (THF, 0.4 M). N-bromosuccinimide (1.05 eq) was added portion-wise at 0°C. After 2 hours, the reaction was quenched with aqueous sodium thiosulfate. The organic layer was separated, dried, and concentrated. The crude bromide was then subjected to a Miyaura borylation with bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (2.5 eq), and Pd(dppf)Cl2 (0.03 eq) in 1,4-dioxane (B91453) (0.3 M) at 80°C for 12 hours to afford Intermediate 2.
Step 3: Suzuki Coupling Intermediate 1 (1.0 eq) and Intermediate 2 (1.1 eq) were dissolved in a 3:1 mixture of 1,4-dioxane and water (0.2 M). Sodium carbonate (2.0 eq) and Pd(PPh3)4 (0.05 eq) were added, and the mixture was heated to 90°C under a nitrogen atmosphere for 8 hours. After cooling, the mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography yielded the coupled product.
Step 4: Boc Deprotection The product from Step 3 was dissolved in a 4 M solution of HCl in 1,4-dioxane (0.5 M) and stirred at room temperature for 2 hours. The solvent was evaporated to dryness to yield the amine hydrochloride salt.
Step 5: Final Amidation (this compound) The amine salt from Step 4 (1.0 eq) was dissolved in dimethylformamide (DMF, 0.3 M). 2,6-difluorobenzoyl chloride (1.1 eq) and N,N-diisopropylethylamine (2.5 eq) were added, and the reaction was stirred at room temperature for 6 hours. The reaction was quenched with water, and the resulting precipitate was collected by filtration, washed with water and diethyl ether, and dried under vacuum to yield this compound as a white solid.
In Vitro Characterization
Biochemical Potency
The inhibitory activity of this compound against AESL was determined using a TR-FRET assay. The assay measures the ubiquitination of a fluorescently labeled substrate peptide derived from PAFX.
Experimental Protocol: AESL TR-FRET Assay
-
Reactions were performed in 384-well plates in a final volume of 20 µL.
-
Assay buffer consisted of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Tween-20, and 1 mM DTT.
-
This compound was serially diluted in DMSO and added to the wells (final DMSO concentration of 1%).
-
The reaction was initiated by adding a mixture of recombinant human AESL (5 nM), UBE1 (20 nM), UbcH5a (50 nM), biotinylated ubiquitin (100 nM), and a terbium-labeled anti-GST antibody.
-
A GST-tagged PAFX peptide substrate (200 nM) was added to start the reaction.
-
The plate was incubated at 30°C for 60 minutes.
-
The reaction was stopped by the addition of EDTA (20 mM final concentration).
-
Streptavidin-d2 (10 nM final concentration) was added, and the plate was incubated for 30 minutes at room temperature.
-
The TR-FRET signal was read on a suitable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
| Compound | AESL IC50 (nM) | Selectivity vs. Other E3 Ligases |
| This compound | 15.2 ± 2.1 | >1000-fold vs. a panel of 20 E3 ligases |
| Initial Hit | 4,500 ± 350 | 20-fold vs. Ligase X |
| Table 1: Biochemical potency and selectivity of this compound. |
Cellular Activity
The effect of this compound on apoptosis induction was assessed in a panel of cancer cell lines. Apoptosis was measured using a Caspase-Glo 3/7 assay.
| Cell Line | Histology | This compound EC50 (µM) (Apoptosis Induction) | This compound CC50 (µM) (Cytotoxicity) |
| HCT116 | Colon Carcinoma | 0.45 ± 0.08 | 0.52 ± 0.11 |
| A549 | Lung Carcinoma | 0.78 ± 0.12 | 0.95 ± 0.15 |
| MCF-7 | Breast Carcinoma | 1.20 ± 0.25 | 1.55 ± 0.30 |
| NHBE | Normal Bronchial Epithelial | > 50 | > 50 |
| Table 2: Cellular activity of this compound in various cell lines. |
Mechanism of Action
This compound inhibits the E3 ligase activity of AESL. This prevents the polyubiquitination and subsequent proteasomal degradation of the pro-apoptotic protein PAFX. The accumulation of PAFX in the cell leads to the activation of the intrinsic apoptosis pathway.
Caption: Proposed mechanism of action for this compound in cancer cells.
Conclusion
This compound is a potent and selective inhibitor of the novel E3 ubiquitin ligase AESL. By preventing the degradation of the pro-apoptotic protein PAFX, this compound effectively induces apoptosis in cancer cell lines while sparing normal cells. Its well-defined mechanism of action, tractable synthetic route, and favorable in vitro profile make this compound a promising candidate for further preclinical development as a potential cancer therapeutic. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology.
AES-135: A Novel HDAC Inhibitor Demonstrating Preclinical Promise in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, and its role in preclinical pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. The development of novel targeted agents is paramount. This compound has emerged as a promising candidate, exhibiting significant anti-tumor activity in preclinical models of pancreatic cancer. This document will detail its mechanism of action, summarize key preclinical findings, provide representative experimental protocols, and visualize the pertinent biological pathways.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound functions as a histone deacetylase (HDAC) inhibitor, targeting a class of enzymes crucial for the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. In the context of pancreatic cancer, HDAC inhibitors have been shown to modulate various signaling pathways implicated in tumorigenesis and therapy resistance.
Preclinical Data Summary
Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent for pancreatic cancer. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay Type | IC50 (μM) | Reference |
| Pa03C | Monolayer Proliferation | 1-4 | [1] |
| Pa02C | Monolayer Proliferation | 1-4 | [1] |
| Panc10.05 | Monolayer Proliferation | 1-4 | [1] |
| KPC | Monolayer Proliferation | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Median Survival (days) | p-value | Reference |
| Vehicle | 29.5 | - | [1] |
| This compound | 36.5 | 0.0146 | [1] |
Table 3: Biochemical Activity of this compound against Specific HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference | |---|---|---|---| | HDAC3 | 190 - 1100 |[1] | | HDAC6 | 190 - 1100 |[1] | | HDAC11 | 190 - 1100 |[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of HDAC inhibition in pancreatic cancer and a typical experimental workflow for evaluating a novel compound like this compound.
References
The Biological Activity of Hydroxamic Acid-Based HDAC Inhibitors: A Technical Guide
Hydroxamic acid-based histone deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with potent anti-cancer activities. This guide provides an in-depth overview of their mechanism of action, biological effects, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[3] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[3][4]
The general structure of hydroxamic acid-based HDAC inhibitors consists of three key motifs: a hydroxamic acid group that chelates the zinc ion (Zn2+) in the active site of the enzyme, a linker region, and a capping group that interacts with residues at the entrance of the active site.[5] This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups.[2][5][6] The resulting accumulation of acetylated histones leads to a more open chromatin state and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[3][7]
Quantitative Analysis of Biological Activity
The potency of hydroxamic acid-based HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and various cancer cell lines.
In Vitro HDAC Isoform Inhibition
The following table summarizes the in vitro inhibitory activity of selected hydroxamic acid-based HDAC inhibitors against different HDAC isoforms.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC4 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, µM) |
| Vorinostat (SAHA) | 61 | 251 | 19 | - | - | 0.827[8] |
| Belinostat (PXD101) | 27 (HeLa extract) | - | - | - | - | - |
| Trichostatin A (TSA) | 6 | - | - | 38 | 8.6 | - |
| RGFP966 | >15,000 | >15,000 | 80 | >15,000 | >15,000 | >15,000[4] |
Data compiled from multiple sources.[4][8][9][10]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative activity of these inhibitors is assessed across a panel of cancer cell lines, with results also reported as IC50 values.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Vorinostat (SAHA) | HCT-116 | Colon Carcinoma | 0.4 |
| A549 | Lung Carcinoma | 2.5 | |
| PC-3 | Prostate Carcinoma | 2.5 | |
| Belinostat (PXD101) | 5637 | Urothelial Carcinoma | 1.0[9] |
| T24 | Urothelial Carcinoma | 3.5[9] | |
| J82 | Urothelial Carcinoma | 6.0[9] | |
| RT4 | Urothelial Carcinoma | 10.0[9] | |
| PC3 | Prostate Cancer | 0.5 - 2.5[9] | |
| Panobinostat (B1684620) (LBH589) | HuT78 | Cutaneous T-cell Lymphoma | 0.004 |
| HH | Cutaneous T-cell Lymphoma | 0.008 |
Data compiled from multiple sources.[3][9][11]
Modulation of Cellular Signaling Pathways
Hydroxamic acid-based HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways critical for cancer cell growth and survival.[3]
PI3K/Akt/mTOR Pathway
Vorinostat has been shown to dampen the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, growth, and survival.[3]
Apoptosis Pathways
These inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins and downregulating pro-survival proteins.[3][12][13]
Cell Cycle Regulation
HDAC inhibitors can cause cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors like p21.[14]
Experimental Protocols
Fluorometric HDAC Inhibition Assay
This assay is used to measure the enzymatic activity of HDACs and the potency of inhibitors.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC fluorometric substrate
-
Assay buffer
-
Lysine developer
-
Test compounds (HDAC inhibitors)
-
Trichostatin A (TSA) as a positive control
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, HDAC fluorometric substrate, and HeLa nuclear extract.[15]
-
Add the test compounds at various concentrations. Include a positive control (TSA) and a no-inhibitor control.[15]
-
Incubate the plate at 37°C for 60 minutes.[15]
-
Stop the reaction by adding the lysine developer.[15]
-
Incubate for an additional 30 minutes at 37°C.[15]
-
Read the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[15]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compound (HDAC inhibitor)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Experimental Workflow for HDAC Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and evaluation of novel HDAC inhibitors.
Conclusion
Hydroxamic acid-based HDAC inhibitors are a well-established class of anti-cancer agents with a clear mechanism of action and proven clinical efficacy for certain malignancies.[5][16] Their ability to induce histone hyperacetylation and modulate key cellular signaling pathways makes them a cornerstone of epigenetic therapy.[3][17] The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel and more selective HDAC inhibitors for the treatment of cancer and other diseases.
References
- 1. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. stemcell.com [stemcell.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
AES-135: A Technical Overview of a Novel Histone Deacetylase 3 (HDAC3) Inhibitor
Executive Summary: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal cancers with limited effective therapies.[1][2][3] Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, and among them, AES-135, a hydroxamic acid-based pan-HDAC inhibitor, has demonstrated significant potential.[1][4] This document provides a comprehensive technical guide on this compound, focusing on its inhibitory profile, preclinical efficacy, and mechanism of action, with a particular emphasis on its activity against Histone Deacetylase 3 (HDAC3). This compound exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11 and has shown excellent pharmacokinetic properties and the ability to prolong survival in an orthotopic murine model of pancreatic cancer.[1][2][4]
Quantitative Data Presentation
The preclinical data for this compound are summarized below, highlighting its potency and activity across various assays.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Source(s) |
| HDAC3 | 190 - 654 | [1][5][6] |
| HDAC6 | 190 | [5][6] |
| HDAC8 | 1100 | [1][5] |
| HDAC11 | 636 - 1100 | [1][5][6] |
Note: this compound also shows moderate inhibition (≥70%) of HDACs 1 and 10 at a concentration of 10 μM.[1]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| D425 | Medulloblastoma | 0.27 |
| D458 | Medulloblastoma | 0.94 |
| MOLM-13 | Acute Myeloid Leukemia | 1.4 |
| BT143 | Brain Tumor | 2.3 |
| BT189 | Brain Tumor | 1.4 |
| MV4-11 | Acute Myeloid Leukemia | 1.9 |
| PC-3 | Prostate Cancer | 1.6 |
| MDA-MB-231 | Breast Cancer | 2.1 |
| MRC-9 | Normal Lung Fibroblast | 19.2 |
| K562 | Chronic Myelogenous Leukemia | 15.0 |
Source:[5]
Table 3: Pharmacokinetic Properties of this compound in NSG Mice
| Parameter | Value | Dosing |
| Cmax | 7452 ng/mL (10.74 μM) | Single 20 mg/kg IP injection |
| Time to Cmax | 30 minutes | Single 20 mg/kg IP injection |
| In vivo Half-life | 5.0 hours | Single 20 mg/kg IP injection |
| Average Blood Concentration | 323 ng/mL (0.47 μM) | 10 mg/kg dosing |
| Average Blood Concentration | 1829 ng/mL (2.64 μM) | 40 mg/kg dosing |
Source:[5]
Table 4: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Median Survival | Outcome |
| Orthotopic C57Bl/6 mice with KPC2 pancreatic cancer cells | 50 mg/kg IP injection, 5 days/week for 1 month | 36.5 days (this compound) vs. 29.5 days (Vehicle) | Significantly increased survival (p = 0.0146) |
Mechanism of Action and Signaling Pathways
Histone deacetylases (HDACs) remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[7] This deacetylation of histones leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.[7] By inhibiting HDACs, compounds like this compound restore histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells.[7]
This compound's activity against HDAC3 is particularly relevant. HDAC3 is a class I HDAC that is a crucial component of transcriptional co-repressor complexes like NCoR/SMRT.[8][9] It plays a significant role in regulating inflammatory gene expression and is involved in key cancer-related signaling pathways, including NF-κB and STAT signaling.[8][10][11] Inhibition of HDAC3 can modulate the acetylation status and activity of transcription factors like NF-κB p65 and STAT3, impacting inflammation, cell survival, and proliferation.[8][9][11]
Caption: General mechanism of HDAC inhibition by this compound.
HDAC3 is implicated in several critical signaling cascades. Inflammatory stimuli can activate pathways like NF-κB, where HDAC3-mediated deacetylation of the p65 subunit can regulate the expression of pro-inflammatory and survival genes.[8][11] Similarly, HDAC3 can modulate the acetylation status and function of STAT proteins, which are key mediators of cytokine signaling.[8][11]
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer [scholarworks.indianapolis.iu.edu]
- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HDAC | TargetMol [targetmol.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 9. HDAC3 functions as a positive regulator in Notch signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Preclinical Data on Acurastem's Lead Therapeutic Candidates for Neurodegenerative Diseases
Disclaimer: No direct preclinical data for a compound designated "AES-135" is publicly available. This technical guide focuses on the preclinical data for Acurastem's publicly disclosed therapeutic programs, which are likely the subject of interest given the context of advanced therapies for neurodegenerative diseases. The information presented herein is synthesized from publicly available data, including press releases, scientific publications, and corporate presentations.
This guide provides a detailed overview of the preclinical data for two of Acurastem's leading antisense oligonucleotide (ASO) therapeutic programs: AS-202 , a PIKFYVE inhibitor, and a program targeting UNC13A . Both programs are being developed for the treatment of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).
AS-202: A PIKFYVE-Targeting Antisense Oligonucleotide
AS-202 is an investigational ASO designed to suppress the expression of the lipid kinase PIKFYVE. The therapeutic rationale is based on the discovery that inhibiting PIKFYVE can enhance the clearance of toxic protein aggregates, a hallmark of many neurodegenerative diseases.
Mechanism of Action
In healthy neurons, cellular waste, including misfolded proteins, is cleared through autophagy. However, in neurodegenerative diseases like ALS and FTD, this process can be impaired, leading to the accumulation of toxic protein aggregates, such as TDP-43 and tau.[1][2]
Suppression of PIKFYVE with an ASO therapeutic has been shown to prevent neurodegeneration by activating multivesicular body exocytosis, which helps to secrete toxic protein aggregates and restore healthy neuronal function.[1] This approach offers a novel way to augment cellular clearance mechanisms that are compromised in disease states.
Preclinical Data Summary
The preclinical development of AS-202 has been conducted using Acurastem's proprietary iNeuroRx® platform, which utilizes patient-derived neurons to model the disease in vitro.[1][2][3] This has been complemented by in vivo studies in various animal models.
Table 1: Summary of Preclinical Findings for AS-202
| Model System | Key Findings | Reference |
| Patient-Derived Motor Neurons (Sporadic & Familial ALS) | - Effective reduction of PIKFYVE levels. - Reversal of neurodegeneration and TDP-43/tau pathology. | [2][4] |
| TDP-43 Mouse Model of ALS | - Significant improvement in motor function and survival. - Rescue of motor neuron degeneration and TDP-43 pathology. | [5] |
| C9ORF72 Mouse Model of ALS | - Potent reduction of pathology, neurodegeneration, and motor dysfunction. | [6] |
| Rodent Models (Rats) | - Well-tolerated at high doses. - No Observed Adverse Effect Level (NOAEL) established at a dose 3-fold higher than similar ASOs in clinical testing. | [5][6] |
| Non-Human Primates (Cynomolgus Monkeys) | - Intrathecal administration was well-tolerated. - Achieved >80% suppression of PIKFYVE protein in the spinal cord with no adverse events. | [6] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the general methodologies can be outlined based on the available information:
-
In Vitro Efficacy Studies:
-
Cell Culture: Motor neurons are derived from induced pluripotent stem cells (iPSCs) generated from both sporadic and familial ALS patients. These patient-derived cells are cultured to form neuronal networks that recapitulate key aspects of the disease pathology.
-
ASO Treatment: AS-202 is applied to the cultured neurons to assess its ability to suppress PIKFYVE expression and rescue disease phenotypes.
-
Outcome Measures: Efficacy is evaluated by measuring PIKFYVE mRNA and protein levels, assessing neuronal survival, and quantifying the clearance of pathological protein aggregates (e.g., phosphorylated TDP-43).
-
-
In Vivo Efficacy and Safety Studies:
-
Animal Models: Transgenic mouse models expressing human TDP-43 or C9ORF72 mutations are used to mimic the disease. For safety and tolerability, wild-type rats and non-human primates are employed.
-
ASO Administration: AS-202 is delivered directly to the central nervous system, typically via intrathecal injection, to maximize target engagement and minimize potential peripheral toxicity.[2]
-
Outcome Measures: In mouse models, efficacy is assessed by monitoring motor function (e.g., grip strength, rotarod performance) and survival. Post-mortem analysis of brain and spinal cord tissue is conducted to measure PIKFYVE suppression, reduction in protein aggregates, and neuroprotection. In safety studies, animals are monitored for adverse clinical signs, and tissues are examined for histopathological changes.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: AS-202 mechanism of action in mitigating neurodegeneration.
Caption: Preclinical experimental workflow for AS-202.
UNC13A-Targeting Antisense Oligonucleotide Program
Acurastem is also developing an ASO therapeutic targeting UNC13A, a gene strongly associated with an increased risk for ALS and FTD.[7]
Mechanism of Action
In approximately 97% of ALS cases and 45% of FTD cases, the protein TDP-43 is lost from the nucleus of neurons.[1] This mislocalization of TDP-43 leads to errors in RNA splicing, including the inclusion of a "cryptic exon" in the messenger RNA (mRNA) of the UNC13A gene.[7] This cryptic exon disrupts the normal production of the UNC13A protein, which is crucial for proper synaptic function.[7][8]
Acurastem's UNC13A ASO is designed to bind to the UNC13A pre-mRNA and block the inclusion of the cryptic exon. This allows for the production of the full-length, functional UNC13A protein, thereby restoring its critical role in neuronal communication and protecting neurons from degeneration.[9]
Preclinical Data Summary
The development of the UNC13A ASO program has also leveraged the iNeuroRx® platform to screen and optimize ASO candidates.
Table 2: Summary of Preclinical Findings for the UNC13A ASO Program
| Model System | Key Findings | Reference |
| Patient-Derived Cortical Neurons (fALS/FTD) | - Screened over 125 ASOs to identify potent candidates. - Lead ASOs potently blocked cryptic exon inclusion. - Rescued UNC13A mRNA and protein levels. - Rescued functional deficits in neurons from multiple forms of familial and sporadic ALS/FTD. | [7][10][11] |
| In Vivo Target Engagement Model (Mouse) | - ASO candidates demonstrated potent suppression of UNC13A cryptic exon inclusion in vivo. | [11] |
| Toxicity Studies | - Lead candidates (including AS-241) were found to be safe and well-tolerated in toxicity studies, supporting advancement towards clinical trials. | [9] |
Experimental Protocols
The experimental approach for the UNC13A program is similar to that of AS-202, with a focus on RNA-level modifications.
-
In Vitro ASO Screening and Optimization:
-
Disease Modeling: Patient-derived cortical neurons with TDP-43 pathology are used to model the UNC13A cryptic exon inclusion. TDP-43 can be depleted using siRNAs to induce the phenotype robustly.[7]
-
ASO Library Screen: A large library of ASO sequences is screened to identify those that most effectively block the cryptic exon.
-
Outcome Measures: Quantitative PCR (qPCR) is used to measure the levels of both the cryptic and normal UNC13A transcripts. Western blotting is used to confirm the restoration of UNC13A protein levels.
-
-
In Vivo Target Engagement and Efficacy:
-
Animal Models: A humanized UNC13A mouse model is used to test human-specific ASO sequences.[10]
-
ASO Administration: ASOs are delivered to the CNS.
-
Outcome Measures: The primary outcome is the in vivo suppression of the UNC13A cryptic exon in the brain and spinal cord tissue, as measured by qPCR.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: UNC13A ASO mechanism for restoring protein function.
Caption: Preclinical workflow for UNC13A ASO development.
References
- 1. Therapeutics :: Acurastem [acurastem.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. AcuraStem | Viva BioInnovator [vivabioinnovator.com]
- 4. AcuraStem Incorporated | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 5. miragenews.com [miragenews.com]
- 6. acurastem.com [acurastem.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. theaftd.org [theaftd.org]
- 9. AcuraStem Presents Advances in Patient-Derived Neurological Models and RNA Therapies at "Frontiers in Neuroscience" :: Acurastem [acurastem.com]
- 10. acurastem.com [acurastem.com]
- 11. mdaconference.org [mdaconference.org]
AES-135 (CAS Number: 2361659-61-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) with demonstrated preclinical anti-cancer activity, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1][2][3] As a pan-HDAC inhibitor, this compound targets multiple HDAC enzymes, leading to changes in the acetylation status of both histone and non-histone proteins. This epigenetic modulation can, in turn, affect a variety of cellular processes, including gene expression, cell cycle progression, apoptosis, and cellular motility, making it a compound of significant interest for oncology research and development.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental methodologies, and a visualization of its potential signaling pathways.
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| HDAC3 | 654 | Biochemical Assay | [6] |
| HDAC6 | 190 | Biochemical Assay | [6] |
| HDAC8 | 1100 | Biochemical Assay | [6] |
| HDAC11 | 636 | Biochemical Assay | [6] |
| HDACs 1, 3, 4, 6, 8, 10, 11 | >90% inhibition at 10 µM for HDACs 3, 6, 8, 11; ≥70% for HDACs 1, 10; <20% for HDAC4 | Electrophoretic Mobility Shift Assay (EMSA) | [2][7] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT143 | Glioblastoma | 2.3 | [1] |
| BT189 | Glioblastoma | 1.4 | [1] |
| D425 | Medulloblastoma (primary) | 0.27 | [1] |
| D458 | Medulloblastoma (recurrent) | 0.94 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 1.9 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 | [1] |
| MDA-MB-231 | Breast Cancer | 2.1 | [1] |
| K562 | Chronic Myeloid Leukemia | 15.0 | [1] |
| PC-3 | Prostate Cancer | 1.6 | [1] |
| MRC-9 | Normal Lung Fibroblast | 19.2 | [1] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Animal Model | Reference |
| Cmax | 7452 ng/mL (10.74 µM) | 20 mg/kg (intraperitoneal) | NSG Mice | [1][7] |
| Time to Cmax (Tmax) | 30 minutes | 20 mg/kg (intraperitoneal) | NSG Mice | [1][7] |
| Half-life (t1/2) | 5.0 hours | 20 mg/kg (intraperitoneal) | NSG Mice | [1][7] |
| Sustained Concentration | >10 hours (µM concentrations) | 20 mg/kg (intraperitoneal) | NSG Mice | [2] |
Table 4: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Dosing Regimen | Median Survival (days) | p-value | Animal Model | Reference |
| This compound | 50 mg/kg (intraperitoneal), 5 days/week for 1 month | 36.5 | 0.0146 | C57Bl/6 mice with KPC2 cells | [1][2] |
| Vehicle | - | 29.5 | - | C57Bl/6 mice with KPC2 cells | [1][2] |
Experimental Protocols
Detailed step-by-step protocols for the synthesis and evaluation of this compound are available in the supporting information of the primary publication by Shouksmith et al.[2][7] The following provides an overview of the key experimental methodologies.
HDAC Inhibition Assays
-
Electrophoretic Mobility Shift Assay (EMSA): Recombinant human HDAC enzymes (HDACs 1, 3, 4, 6, 8, 10, and 11) were incubated with a fluorophore-labeled acetylated peptide substrate in the presence or absence of this compound (at a concentration of 10 µM). The reaction products were then separated by electrophoresis, and the level of deacetylation was quantified by measuring the fluorescence intensity of the substrate and product bands.[2][7]
-
Biochemical IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), a similar biochemical assay was employed with a range of this compound concentrations. The resulting data were fitted to a dose-response curve to calculate the IC50 values for each HDAC subtype.[2]
In Vitro Cell-Based Assays
-
Cell Viability Assay: Human cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels. IC50 values were calculated from the resulting dose-response curves.
-
3D Spheroid Co-culture Model: To better mimic the tumor microenvironment, low-passage patient-derived pancreatic tumor spheroids were co-cultured with cancer-associated fibroblasts (CAFs). These 3D cultures were then treated with this compound, and the selective cytotoxicity towards the tumor spheroids versus the fibroblasts was evaluated.[2][3]
Pharmacokinetic Studies
-
In Vivo Pharmacokinetic Analysis: NSG mice were administered a single intraperitoneal (IP) injection of this compound (20 mg/kg). Blood samples were collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection. The concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters including Cmax, Tmax, and half-life were then calculated.[1][7]
In Vivo Efficacy Studies
-
Orthotopic Pancreatic Cancer Model: An aggressive orthotopic murine model of pancreatic cancer was established by implanting KPC2 cells into the pancreas of C57Bl/6 mice. Once tumors were established, mice were treated with this compound (50 mg/kg, IP, 5 days a week) or a vehicle control. The primary endpoint was overall survival, which was monitored and analyzed using Kaplan-Meier survival curves.[1][2]
Mandatory Visualization
Signaling Pathways
The precise signaling pathways downstream of this compound in pancreatic cancer are multifaceted and a subject of ongoing research. Based on its known targets (HDAC3, HDAC6, and HDAC11) and the established roles of these enzymes in pancreatic cancer, the following diagrams illustrate the hypothesized mechanisms of action.
Caption: Overview of this compound's mechanism of action.
Caption: Hypothesized HDAC3-mediated signaling pathway inhibited by this compound.
Caption: Hypothesized HDAC6-mediated signaling pathway inhibited by this compound.
Conclusion and Future Directions
This compound is a promising preclinical HDAC inhibitor with potent activity against HDACs 3, 6, and 11, and demonstrated efficacy in in vitro and in vivo models of pancreatic cancer.[1][2][3] Its favorable pharmacokinetic profile and ability to prolong survival in a challenging orthotopic PDAC model underscore its potential as a therapeutic candidate.[1][2] The proposed mechanisms of action, including the modulation of immune checkpoints like PD-L1 and the regulation of cell motility, offer a strong rationale for its further development.
Future research should focus on elucidating the detailed molecular mechanisms underlying the selective cytotoxicity of this compound and its impact on the tumor microenvironment. Further preclinical studies, including combination therapies with standard-of-care agents or immunotherapy, are warranted to fully explore its therapeutic potential. As of the latest available information, this compound is a preclinical candidate, and its progression to clinical trials has not been publicly disclosed. Continued investigation is crucial to determine if this compound can be translated into an effective treatment for pancreatic cancer and other malignancies.
References
- 1. HDAC3 mediates smoking-induced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6 and cytoplasmic linker protein 170 function together to regulate the motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of histone deacetylases in pancreas: Implications for pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current evidence for histone deacetylase inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols: Evaluation of AES-135 in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of oxygen, nutrients, and pH, as well as complex cell-cell and cell-matrix interactions that are crucial for evaluating the efficacy and penetration of novel therapeutics.[1][2] This document provides detailed protocols for the use of AES-135, a novel investigational anti-cancer agent, in 3D tumor spheroid models. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in the proliferation and survival of various cancer types. The following protocols outline methods for spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and spheroid morphology.
This compound Signaling Pathway
This compound is postulated to act by inhibiting the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades responsible for cell growth, proliferation, and survival. The diagram below illustrates the targeted pathway.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
1. Protocol for 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.[4][5]
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549, MCF-7)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates[4]
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in standard tissue culture flasks to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine cell number and viability. Ensure cell viability is >90%.[6]
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well, to be optimized for each cell line).[5]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[6]
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.[5][6]
2. Protocol for this compound Treatment of Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove 50 µL of medium from each well of the spheroid plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).
-
Proceed with downstream assays for viability, apoptosis, and morphology.
3. Protocol for Spheroid Viability Assay (ATP-based)
This protocol utilizes a luminescent cell viability assay to quantify ATP, an indicator of metabolically active cells. The CellTiter-Glo® 3D Cell Viability Assay is recommended for its enhanced lytic capacity in 3D models.[7][8]
Materials:
-
This compound treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[5]
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
4. Protocol for Spheroid Apoptosis Assay (Caspase-based)
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminescent assay such as Caspase-Glo® 3/7 3D.[9][10]
Materials:
-
This compound treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay Kit
-
Luminometer
Procedure:
-
Remove the assay plate from the incubator and let it equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of cell culture medium.
-
Mix the contents by gently shaking the plate for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Express results as fold change in caspase activity relative to the vehicle-treated control.
5. Protocol for Spheroid Imaging and Size Analysis
Materials:
-
This compound treated spheroids in a 96-well plate
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids in each well at desired time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula V = (4/3)πr³.
-
Analyze changes in spheroid size and morphology (e.g., compactness, circularity) over time and in response to this compound treatment.
Data Presentation
The following tables present example data obtained from the described protocols.
Table 1: Effect of this compound on Tumor Spheroid Viability
| Cell Line | This compound IC50 (µM) |
| HCT116 | 5.2 |
| A549 | 8.9 |
| MCF-7 | 15.6 |
Table 2: Apoptosis Induction by this compound in HCT116 Spheroids (72h Treatment)
| This compound Conc. (µM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 5 | 4.5 |
| 10 | 7.2 |
| 50 | 6.8 |
Table 3: Effect of this compound on HCT116 Spheroid Growth (72h Treatment)
| This compound Conc. (µM) | Average Spheroid Diameter (µm) | % Growth Inhibition |
| 0 (Vehicle) | 550 ± 25 | 0% |
| 1 | 480 ± 30 | 12.7% |
| 5 | 350 ± 20 | 36.4% |
| 10 | 280 ± 15 | 49.1% |
| 50 | 250 ± 18 | 54.5% |
Experimental Workflow
The following diagram provides a visual representation of the overall experimental workflow.
Caption: Workflow for evaluating this compound in 3D spheroids.
The use of 3D tumor spheroid models provides a more physiologically relevant system for the pre-clinical evaluation of anti-cancer compounds like this compound.[1][2] The protocols detailed in this application note offer a robust framework for assessing the efficacy of this compound by measuring its impact on spheroid viability, apoptosis induction, and growth inhibition. The data generated from these assays can provide valuable insights into the therapeutic potential of this compound and inform further in vivo studies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Spheroid Growth | Sartorius [sartorius.com]
- 3. mdpi.com [mdpi.com]
- 4. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.jp]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of AES-135 in Orthotopic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthotopic mouse models are indispensable tools in preclinical cancer research, offering a more clinically relevant environment for studying tumor biology and evaluating novel therapeutics compared to traditional subcutaneous models.[1][2][3][4] By implanting cancer cells or patient-derived xenografts (PDXs) into the corresponding organ of origin in immunodeficient mice, these models better recapitulate the complex interactions between the tumor and its microenvironment, including angiogenesis, invasion, and metastasis.[1][2][3][4] This document provides a detailed guide for the administration and efficacy evaluation of AES-135, a hypothetical anti-cancer agent, in various orthotopic mouse models. The protocols outlined below are designed to be adaptable to different cancer types and specific experimental needs.
Key Experimental Considerations
Successful implementation of orthotopic models requires careful planning and execution. Key considerations include the selection of an appropriate cell line or PDX, the surgical procedure for implantation, the formulation and administration of the therapeutic agent, and the methods for monitoring tumor progression and treatment response.[1][5][6][7]
Table 1: Overview of Common Orthotopic Mouse Models
| Cancer Type | Common Cell Lines | Implantation Site | Key Advantages |
| Lung Cancer | A549, H460, LLC | Intrathoracic / Intrabronchial | Mimics human lung cancer progression and metastasis.[8][9] |
| Colorectal Cancer | HCT116, HT-29, CT26 | Cecal wall / Colon | Allows for the study of primary tumor growth and liver metastasis.[10][11][12] |
| Pancreatic Cancer | Panc-1, MiaPaCa-2, Pan02 | Intrapancreatic | Recapitulates the aggressive nature and desmoplastic stroma of pancreatic cancer. |
| Breast Cancer | MDA-MB-231, 4T1 | Mammary Fat Pad | Enables investigation of primary tumor growth, local invasion, and metastasis to lymph nodes and distant organs.[13] |
| Glioblastoma | U87, GL261 | Intracranial | Essential for studying therapies designed to cross the blood-brain barrier. |
Experimental Protocols
Cell Line Preparation and Surgical Implantation
This protocol describes the general steps for preparing cancer cells and performing orthotopic implantation. Specific details may vary depending on the tumor type and location.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel or other extracellular matrix (optional)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Sutures or surgical clips
-
Bupivacaine or other analgesics
-
Iodine and 70% ethanol (B145695) for sterilization
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG), nude mice)
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and perform a cell count. Resuspend the cell pellet in a mixture of sterile PBS and Matrigel (if used) at the desired concentration (e.g., 1 x 10^6 cells in 30-50 µL). Keep cells on ice until injection.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Surgical Site Preparation: Shave the fur over the surgical site and sterilize the skin with iodine followed by 70% ethanol.[10]
-
Surgical Incision: Make a small incision to expose the target organ (e.g., cecum for colorectal cancer, lung via thoracotomy).
-
Cell Implantation: Using a fine-gauge needle (e.g., 27-30 gauge), carefully inject the cell suspension into the parenchyma of the target organ.[8] For solid tumors, small tumor fragments can be sutured or adhered to the organ surface.[12]
-
Wound Closure: Close the incision using sutures or surgical clips.
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animals daily for signs of distress, infection, or tumor-related complications.
This compound Formulation and Administration
The formulation and route of administration for this compound should be optimized based on its physicochemical properties and the desired therapeutic effect.
Table 2: this compound Administration Protocol
| Parameter | Description |
| Formulation | This compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final concentration is 10 mg/mL. |
| Dosage | 10 mg/kg body weight. |
| Route of Administration | Intraperitoneal (IP) injection. Other routes such as oral gavage (PO) or intravenous (IV) may be considered based on the drug's properties. |
| Dosing Schedule | Once daily (QD) for 21 consecutive days, starting 7 days post-tumor implantation. |
| Control Groups | A vehicle control group receiving the same volume of the formulation vehicle without this compound is essential. A positive control group with a standard-of-care therapeutic can also be included. |
Tumor Growth Monitoring and Efficacy Evaluation
Regular monitoring of tumor growth and animal health is crucial for evaluating the efficacy of this compound.
Methods for Tumor Monitoring:
-
Bioluminescence Imaging (BLI): For cell lines engineered to express luciferase, tumor growth can be monitored non-invasively using an in vivo imaging system (IVIS). This allows for longitudinal tracking of tumor burden in individual animals.
-
Ultrasound/MRI: High-frequency ultrasound or magnetic resonance imaging can be used to visualize and measure tumors in deep tissues.
-
Palpation: For more superficial orthotopic tumors (e.g., mammary fat pad), tumor size can be measured using calipers.
Efficacy Endpoints:
-
Tumor Volume/Bioluminescence Signal: The primary endpoint is often the inhibition of tumor growth, measured by a reduction in tumor volume or BLI signal compared to the vehicle control group.
-
Survival Analysis: A Kaplan-Meier survival analysis can be performed to determine if this compound treatment extends the lifespan of the tumor-bearing mice.
-
Metastasis Assessment: At the study endpoint, organs can be harvested and examined for metastatic lesions, either visually or through histological analysis.
-
Biomarker Analysis: Tumor and serum samples can be collected for pharmacodynamic and biomarker analysis to understand the mechanism of action of this compound.
Table 3: Sample Data Presentation for this compound Efficacy Study
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1250 ± 150 | - | 35 |
| This compound (10 mg/kg) | 10 | 450 ± 75 | 64 | 52 |
| Standard of Care | 10 | 550 ± 90 | 56 | 48 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in orthotopic mouse models.
Hypothetical this compound Signaling Pathway
Assuming this compound targets a key oncogenic signaling pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The use of orthotopic mouse models provides a robust platform for the preclinical evaluation of novel anti-cancer agents like this compound. By closely mimicking the human disease, these models can offer more predictive data on therapeutic efficacy, potential for resistance, and metastatic spread.[1][2] The protocols and guidelines presented here offer a framework for the successful implementation of such studies, which can be tailored to specific research questions and the characteristics of the therapeutic agent under investigation. Rigorous study design, including appropriate control groups and clinically relevant endpoints, is paramount for generating high-quality, translatable data.
References
- 1. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic and metastatic tumour models in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. td2inc.com [td2inc.com]
- 5. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Model and Therapeutics Evaluation Core [karmanos.org]
- 7. Current State of Animal (Mouse) Modeling in Melanoma Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an orthotopic transplantation model in nude mice that simulates the clinical features of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthotopically Implanted Murine Lung Adenocarcinoma Cell Lines for Preclinical Investigations | MDPI [mdpi.com]
- 10. Generation of an orthotopic mouse model to study colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of an orthotopic mouse model to study colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of an Orthotopic and Metastatic Colorectal Cancer Mouse Model Using a Tissue Adhesive-Based Implantation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Application Notes and Protocols for AES-135 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options.[1][2] A promising area of research involves the targeting of epigenetic regulators, such as histone deacetylases (HDACs), which are often dysregulated in cancer.[3] AES-135 is a novel hydroxamic acid-based HDAC inhibitor that has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2] It exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11.[1][2] In a three-dimensional co-culture model, this compound selectively kills patient-derived tumor spheroids over cancer-associated fibroblasts.[1][2] Furthermore, in an orthotopic murine model of pancreatic cancer, this compound has been shown to significantly prolong survival.[1][2]
These application notes provide a comprehensive guide for the use of this compound in pancreatic cancer cell line research, including detailed protocols for key experiments and data presentation for easy interpretation.
Mechanism of Action
This compound functions as a histone deacetylase inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of various genes, including tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[3][4] The primary targets of this compound are HDAC3, HDAC6, and HDAC11.[1][2]
Data Presentation
In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in various low-passage, patient-derived pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using monolayer proliferation-based assays.
| Cell Line | Description | IC50 (µM) of this compound |
| Pa03C | Patient-derived pancreatic ductal adenocarcinoma cell line. | Low µM range (1-4) |
| Pa02C | Patient-derived pancreatic ductal adenocarcinoma cell line. | Low µM range (1-4) |
| Panc10.05 | Human pancreatic adenocarcinoma cell line established from a primary tumor. Carries a KRAS G12D mutation.[5] | Low µM range (1-4) |
| KPC | Murine pancreatic cancer cell line derived from a genetically engineered mouse model (KrasLSL.G12D/+; Trp53R172H/+; Pdx-1-Cre).[6][7] | Low µM range (1-4) |
Data synthesized from Shouksmith et al., J Med Chem, 2019.
Efficacy of this compound in 3D Tumor Spheroid Models
This compound has demonstrated potent activity in reducing the size and intensity of 3D tumor spheroids, even in the presence of a protective cancer-associated fibroblast (CAF) microenvironment.
| 3D Tumor Model | This compound Potency (Tumor Area & Intensity Reduction) |
| Pa03C Spheroids | Single-digit µM to high nM |
| Pa02C Spheroids | Single-digit µM to high nM |
| Panc10.05 Spheroids | Single-digit µM to high nM |
Data synthesized from Shouksmith et al., J Med Chem, 2019.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Pa03C, Pa02C, Panc10.05, KPC)
-
Complete growth medium (e.g., RPMI-1640 with 15% FBS and 10 Units/ml human recombinant insulin (B600854) for Panc10.05)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 1-5 x 10³ cells per well in 100 µL of complete growth medium.[9]
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the media containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After the incubation, add 100 µL of solubilization solution to each well.[10]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for 48 hours. Include a vehicle control.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blotting for HDAC Pathway Proteins
This protocol is for detecting changes in protein expression related to the HDAC pathway following this compound treatment.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in acetylated histones and p21 is expected with this compound treatment.[12][13]
Conclusion
This compound is a potent HDAC inhibitor with promising preclinical activity against pancreatic cancer cell lines. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the development of novel therapeutic strategies for pancreatic cancer.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors: Current Evidence for Therapeutic Activities in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. Current evidence for histone deacetylase inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy | PLOS One [journals.plos.org]
- 7. cancertools.org [cancertools.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Studies with AES-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel, potent, and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] These application notes provide detailed protocols for determining the appropriate dosage of this compound for in vivo preclinical studies, including pharmacokinetic (PK) and efficacy evaluations in murine models. The methodologies outlined herein adhere to the principles of rigorous and transparent reporting in preclinical research, such as the ARRIVE guidelines.[3][4][5]
1. Signaling Pathway
This compound exerts its therapeutic effect by inhibiting key kinases within the PI3K/AKT/mTOR pathway. Understanding this mechanism is crucial for designing relevant pharmacodynamic endpoint assays.
Preclinical Dosage Determination
The selection of appropriate doses for in vivo studies is a critical step to ensure that the results are both meaningful and reproducible. This process typically involves dose range-finding (DRF) studies to determine the maximum tolerated dose (MTD), followed by pharmacokinetic and efficacy studies.[6][7]
Dose Calculation
Initial dose selection can be guided by in vitro IC50 values and allometric scaling from potential human doses. A common method for converting a human dose to a mouse dose is based on body surface area (BSA).[8][9]
Formula for Human Equivalent Dose (HED) to Animal Dose Conversion: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[9]
Table 1: Body Surface Area Conversion Factors (Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
|---|---|---|---|
| Human | 60 | 1.6 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
Data adapted from publicly available conversion tables.[9]
Dose Formulation and Vehicle Selection
The vehicle for this compound should be selected based on its solubility and route of administration, ensuring it is non-toxic to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. All formulations for parenteral administration must be sterile.[9]
Table 2: Example this compound Stock Solution Preparation for Oral Gavage in Mice
| Parameter | Value | Notes |
|---|---|---|
| Target Dose | 50 mg/kg | Example high dose for a DRF study. |
| Dosing Volume | 10 mL/kg | Standard for oral gavage in mice.[10] |
| Stock Concentration | 5 mg/mL | Calculated as: Target Dose / Dosing Volume. |
| Vehicle | 0.5% CMC in sterile water | A common vehicle for oral suspensions.[9] |
| Preparation | Weigh this compound and suspend in the vehicle to the final concentration. | |
Experimental Protocols
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs the dosing schedule for efficacy studies.[6][11][12]
Objective: To determine key PK parameters of this compound in mice following intravenous (IV) and oral (PO) administration.
Experimental Design:
-
Animal Model: CD-1 mice, male, 8-10 weeks old.
-
Groups:
-
Group 1: this compound, 5 mg/kg, single IV bolus injection.
-
Group 2: this compound, 20 mg/kg, single oral gavage.
-
-
Sample Collection: Serial blood samples (approx. 30-50 µL) collected at specified time points.[11][13]
-
Analysis: Plasma concentrations of this compound are quantified using LC-MS/MS.[12][13]
Table 3: PK Study Protocol Summary
| Parameter | IV Administration | PO Administration |
|---|---|---|
| Dose | 5 mg/kg | 20 mg/kg |
| Route | Tail Vein Injection | Oral Gavage |
| Animals/Time Point | 3 | 3 |
| Time Points | 5, 15, 30 min; 1, 2, 4, 8, 24 hr | 15, 30 min; 1, 2, 4, 8, 24, 48 hr |
| Sample Type | Plasma | Plasma |
Table 4: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t½ | Half-life. |
| F% | Bioavailability (calculated from IV and PO data). |
In Vivo Efficacy Study (Xenograft Model)
Once the MTD and an appropriate dosing schedule are established, the efficacy of this compound can be evaluated in a relevant cancer model.[14][15]
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Experimental Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., one with a known PI3K pathway mutation).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize animals into treatment groups.[6]
-
Treatment: Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised for ex vivo analysis (e.g., histology, biomarker assessment).
Table 5: Example Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | PO | QD (Once Daily) | 10 |
| 2 | This compound | 25 | PO | QD | 10 |
| 3 | This compound | 50 | PO | QD | 10 |
| 4 | Standard-of-Care | Varies | Varies | Varies | 10 |
Data Presentation: Results should be presented as the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatment groups.[6] The percentage of tumor growth inhibition (%TGI) is a key metric for efficacy.
Disclaimer: this compound is a hypothetical compound. The protocols and data presented are for illustrative purposes and should be adapted based on the specific properties of the test article and institutional guidelines (e.g., IACUC). All animal studies must be conducted in compliance with local and national regulations for animal welfare.[6]
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 4. Home | ARRIVE Guidelines [arriveguidelines.org]
- 5. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. altasciences.com [altasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. ecronicon.net [ecronicon.net]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Application Notes and Protocols: AES-135 (Mebeverine Hydrochloride) Intraperitoneal Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "AES-135" is not found in the available scientific literature. It is presumed that this is a typographical error and the intended compound is Mebeverine (B1676125) Hydrochloride, which is commonly available in a 135 mg formulation. These application notes are based on the available information for mebeverine.
Introduction
Mebeverine is a musculotropic antispasmodic drug that exerts a direct effect on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1][2] It is primarily used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][3] This document provides a detailed protocol for the intraperitoneal (IP) administration of mebeverine hydrochloride in mice for research purposes, along with information on its mechanism of action, safety, and pharmacokinetics based on available data.
Mechanism of Action
The precise mechanism of action of mebeverine is not fully elucidated but is understood to be multifactorial, acting locally on the gastrointestinal tract with minimal systemic effects.[1][4] Its primary actions include:
-
Calcium Channel Blockade: Mebeverine inhibits the influx of calcium ions into gastrointestinal smooth muscle cells. This reduction in intracellular calcium leads to muscle relaxation and the prevention of spasms.[4]
-
Sodium Channel Modulation: It also affects sodium channels in smooth muscle cells, which decreases muscle excitability and contributes to its antispasmodic effect.[4]
-
Local Anesthetic Effect: Mebeverine exhibits a local anesthetic action, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[4]
-
Autonomic Nervous System Regulation: It may help restore the balance of the autonomic nervous system's control over the gastrointestinal tract.[4]
-
Muscarinic Receptor Interaction: There is some evidence to suggest that mebeverine may also interact with muscarinic receptors.[1]
Signaling Pathway of Mebeverine Action
Caption: Proposed mechanism of action of mebeverine on gastrointestinal smooth muscle cells.
Experimental Protocols
Preparation of Mebeverine Hydrochloride Solution for Injection
-
Vehicle Selection: A sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for preparing the mebeverine hydrochloride solution.
-
Concentration Calculation: The concentration of the mebeverine solution should be calculated based on the desired dosage (mg/kg) and the injection volume. The recommended maximum intraperitoneal injection volume for mice is 10 ml/kg.[5]
-
Preparation:
-
Weigh the required amount of mebeverine hydrochloride powder using an analytical balance.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in the appropriate volume of sterile saline.
-
Ensure the solution is completely dissolved and clear.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.[6]
-
Intraperitoneal Injection Protocol in Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Sterile syringes (0.3 - 1 ml)[6]
-
Sterile needles (25-30 gauge)[6]
-
Prepared sterile mebeverine hydrochloride solution
-
70% ethanol (B145695) or other appropriate disinfectant
-
Gauze pads or cotton swabs[6]
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6] The depth of insertion should be sufficient for the entire bevel to enter the peritoneal cavity, typically about half the needle length for smaller mice.[5]
-
Before injecting, gently pull back on the plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is aspirated. If any fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5]
-
Slowly and steadily depress the plunger to administer the solution.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions, such as bleeding at the injection site, peritonitis, or changes in behavior.[5]
-
Experimental Workflow
Caption: General workflow for intraperitoneal injection of mebeverine in mice.
Quantitative Data
Toxicology Data
| Species | Route of Administration | Parameter | Value | Reference |
| Mouse | Intraperitoneal | LD₅₀ | 150 mg/kg | [7] |
| Rat | Oral | LD₅₀ | 1540 mg/kg | [7] |
| Rat | Intravenous | LD₅₀ | 17.7 mg/kg | [7] |
A study in pregnant rats reported that daily intraperitoneal injection of 0.96 mg/kg mebeverine for 20 days resulted in histological-pathological changes in the kidneys of both the dams and their fetuses, including necrosis, shrinkage, and damage to the renal glomeruli.[8][9]
Pharmacokinetic Parameters
No pharmacokinetic data for the intraperitoneal administration of mebeverine in mice was found in the search results. The following data is for other routes and species.
| Species | Route of Administration | Dose | t½ (half-life) | Cₘₐₓ (Peak Plasma Concentration) | Tₘₐₓ (Time to Peak) | Notes | Reference |
| Rat | Intravenous | 2 mg | ~29 minutes | Not Reported | Not Reported | After IV administration, the parent drug was rapidly eliminated. The metabolite, veratric acid, reached a mean peak plasma concentration of 1.80 µg/mL at 15-30 minutes. | [10] |
| Rat | Oral | 2 mg | Not Reported | Traces of parent drug detected | Not Reported | Mebeverine undergoes rapid and extensive first-pass metabolism. The metabolite, veratric acid, reached a mean peak plasma concentration of 0.90 µg/mL at 15 min - 4 h. | [10] |
| Human | Oral | 270 mg | Not Reported | Not detected | Not Reported | No measurable concentrations of the parent drug were found in plasma. The metabolite, veratric acid, had a mean peak plasma concentration of 13.5 µg/mL at 40-80 minutes. | [10] |
Safety Precautions
-
Handle mebeverine hydrochloride powder in a well-ventilated area, and wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
All animal procedures should be performed by trained personnel in accordance with approved animal care protocols.
-
Dispose of all sharps and biohazardous waste according to institutional guidelines.
Conclusion
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Mebeverine hydrochloride | CAS#:2753-45-9 | Chemsrc [chemsrc.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Determination of AES-135 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of drug candidates in biological matrices is a critical component of preclinical and clinical drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of AES-135, a novel therapeutic agent, in human plasma. The described method is suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies, providing high selectivity, accuracy, and precision.
The protocol herein outlines the complete workflow, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters and comprehensive method validation procedures. This method has been validated in accordance with established bioanalytical method validation guidelines.[1][2][3][4][5]
Analytical Method Performance
A summary of the quantitative performance of the LC-MS/MS assay for this compound is presented below. The data demonstrates that the method is reliable and suitable for its intended purpose.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Number of Standards | 8 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 3.00 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
| Mid QC | 100 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| High QC | 800 | ≤ 5.0 | ± 5.0 | ≤ 8.0 | ± 8.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 3: Recovery and Matrix Effect
| Quality Control Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
| Low QC | 3.00 | 92.5 | 0.98 |
| Mid QC | 100 | 95.1 | 1.01 |
| High QC | 800 | 94.3 | 0.99 |
Table 4: Stability
| Stability Condition | Duration | Mean Stability (% of Nominal) |
| Bench-top (Room Temperature) | 4 hours | 98.2 |
| Freeze-Thaw | 3 cycles | 96.5 |
| Long-term (-80°C) | 90 days | 97.1 |
| Post-preparative (Autosampler) | 24 hours | 99.3 |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z [M+H]⁺ → fragment ion m/z
-
This compound-d4 (IS): m/z [M+H]⁺ → fragment ion m/z
-
-
Source Parameters: Optimized for maximum signal intensity.
-
5. Bioanalytical Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[1][2][3][4][5]
-
Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of this compound and the IS.
-
Linearity: Calibration curves were prepared and analyzed on three separate days.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels on three different days.
-
Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Evaluated by comparing the peak areas of this compound in post-extraction spiked plasma samples to those in neat solutions.
-
Stability: The stability of this compound was assessed under various storage and handling conditions.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key components of bioanalytical method validation.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Studying Chemoresistance in Pancreatic Ductal Adenocarcinoma (PDAC) Models with AES-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its profound intrinsic and acquired resistance to chemotherapy.[1][2] Standard-of-care chemotherapeutics, such as gemcitabine (B846), often have limited efficacy and the development of chemoresistance is a major clinical challenge.[3][4] Therefore, novel therapeutic strategies that can overcome or circumvent these resistance mechanisms are urgently needed.
AES-135 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), with potent activity against HDAC3, HDAC6, and HDAC11.[1][5][6] HDAC inhibitors are a class of epigenetic modulators that can alter gene expression by increasing histone acetylation, leading to a more open chromatin structure. In the context of cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and sensitize cancer cells to various anti-cancer agents. While this compound has demonstrated significant single-agent efficacy in preclinical PDAC models, its potential for overcoming chemoresistance is a compelling area of investigation.[1][6] This document provides detailed application notes and protocols for utilizing this compound to study and potentially overcome chemoresistance in PDAC models.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines, as reported in the primary literature.
Table 1: Biochemical Inhibitory Activity of this compound [1][5]
| HDAC Isoform | IC50 (nM) |
| HDAC3 | 190 |
| HDAC6 | 1100 |
| HDAC8 | 1100 |
| HDAC11 | 190 |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1][5]
| Cell Line | Cancer Type | IC50 (µM) |
| Pa03C | Pancreatic (Patient-derived) | 1-4 |
| Pa02C | Pancreatic (Patient-derived) | 1-4 |
| Panc10.05 | Pancreatic (Patient-derived) | 1-4 |
| KPC | Pancreatic (Murine) | 1-4 |
| MV4-11 | Acute Myeloid Leukemia | 1.88 ± 0.89 |
| MOLM-13 | Acute Myeloid Leukemia | Low µM |
| PC-3 | Prostate Cancer | Low µM |
| D425 | Medulloblastoma (Primary) | nM range |
| D458 | Medulloblastoma (Recurrent) | nM range |
Table 3: Efficacy of this compound in 3D Patient-Derived PDAC Spheroid Co-Culture with Cancer-Associated Fibroblasts (CAFs) [1]
| Metric | Potency | Selectivity |
| Reduction in Tumor Area & Intensity | Single-digit µM to high nM | 5- to 6-fold greater selectivity for tumor cells over CAFs |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in overcoming chemoresistance in PDAC.
Caption: Experimental workflow for studying this compound in chemoresistant PDAC models.
Experimental Protocols
Protocol 1: Generation of Gemcitabine-Resistant PDAC Cell Lines
This protocol describes the generation of chemoresistant PDAC cell lines for subsequent experiments.
Materials:
-
PDAC cell line of interest (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Gemcitabine hydrochloride
-
Sterile PBS
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the parental PDAC cell line in complete medium.
-
Determine the IC50 of gemcitabine for the parental cell line using a standard cell viability assay (e.g., MTT).
-
To induce resistance, continuously expose the cells to gemcitabine at a starting concentration equal to the IC50.
-
Initially, cell death will be significant. Allow the surviving cells to recover and repopulate the flask.
-
Once the cells are growing steadily at the given concentration, gradually increase the concentration of gemcitabine in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and grow at each new concentration for several passages.
-
Repeat this process over several months until the cells can tolerate a concentration of gemcitabine that is at least 10-fold higher than the parental IC50.[4]
-
Periodically verify the resistance phenotype by performing an IC50 determination and comparing it to the parental line.
-
Cryopreserve stocks of the resistant cell line at various passage numbers.
Protocol 2: 3D Spheroid Co-culture of PDAC Cells and Cancer-Associated Fibroblasts (CAFs)
This protocol is adapted from established methods for generating 3D tumor spheroids that mimic the tumor microenvironment.[7][8][9][10][11]
Materials:
-
PDAC cells (gemcitabine-sensitive and resistant)
-
Pancreatic stellate cells (PSCs) or other fibroblast cell line
-
Complete culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Sterile PBS
-
Trypsin-EDTA
Procedure:
-
Culture PDAC cells and fibroblasts separately to ~80% confluency.
-
Harvest the cells using trypsin and neutralize with complete medium.
-
Count the cells and resuspend them in complete medium to create a single-cell suspension.
-
Prepare a mixed-cell suspension containing PDAC cells and fibroblasts at a desired ratio (e.g., 1:1 or 1:2). A typical seeding density is 5,000-15,000 total cells per well.[9]
-
Pipette 150-200 µL of the mixed-cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Spheroids will form within 24-72 hours. Monitor spheroid formation and growth daily using a microscope.
-
For drug treatment studies, allow the spheroids to compact and grow for 3-5 days before adding this compound and/or gemcitabine.
-
Analyze treatment effects by measuring spheroid diameter over time, or by using viability assays such as CellTiter-Glo® 3D.
Protocol 3: Orthotopic PDAC Mouse Model
This protocol describes the surgical implantation of PDAC cells into the pancreas of immunodeficient mice.[12][13][14][15][16] All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
6-8 week old female athymic nude mice
-
PDAC cells (gemcitabine-sensitive or resistant)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)[16]
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
Insulin (B600854) syringe (28-30 gauge)
Procedure:
-
Harvest and count PDAC cells. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10^7 cells/mL. Keep on ice.
-
Anesthetize the mouse using isoflurane.
-
Make a small (~1 cm) incision in the skin and peritoneum on the left upper quadrant of the abdomen.
-
Gently exteriorize the spleen to expose the tail of the pancreas.
-
Using an insulin syringe, slowly inject 10-50 µL of the cell suspension (containing 0.2-1 x 10^6 cells) into the pancreatic tail.[12] A successful injection will result in the formation of a small fluid bleb.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Monitor the mice for recovery and subsequent tumor growth. Tumor growth can be monitored by palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells).
-
Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups: Vehicle, this compound, Gemcitabine, and this compound + Gemcitabine.
-
Administer treatments as per the determined schedule and dosage.
-
Monitor tumor volume and animal well-being. The primary endpoints are typically tumor growth inhibition and overall survival.
Application of this compound in Chemoresistance Studies
Rationale: HDAC inhibitors have been shown to sensitize pancreatic cancer cells to gemcitabine through various mechanisms.[7][13] These include the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance, and the downregulation of ATP-binding cassette (ABC) transporters that are responsible for drug efflux.[7][8] Given that this compound potently inhibits HDACs that are implicated in cancer progression, it is a strong candidate for combination therapy to overcome gemcitabine resistance in PDAC.
Studying Chemoresistance Reversal: Using the gemcitabine-resistant PDAC cell lines generated in Protocol 1, the ability of this compound to re-sensitize these cells to gemcitabine can be assessed.
-
In Vitro: Treat gemcitabine-resistant cells with a range of concentrations of gemcitabine, with and without a fixed, non-toxic concentration of this compound. A significant decrease in the IC50 of gemcitabine in the presence of this compound would indicate a reversal of resistance. The combination index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo: In the orthotopic mouse model (Protocol 3) using gemcitabine-resistant tumors, the combination of this compound and gemcitabine is expected to result in significantly greater tumor growth inhibition and prolonged survival compared to either agent alone.
Investigating Mechanisms: To elucidate how this compound may overcome chemoresistance, a series of molecular analyses can be performed on cells or tumor tissues from the above experiments.
-
Western Blotting: Assess the expression of proteins involved in EMT (e.g., E-cadherin, N-cadherin, Vimentin, ZEB1), drug transport (e.g., MRP3, MRP4), and apoptosis (e.g., cleaved PARP, cleaved Caspase-3, BCL-XL).
-
qRT-PCR: Analyze the mRNA levels of the genes encoding the proteins listed above.
-
Immunohistochemistry: Examine protein expression and localization within the tumor microenvironment in tissues from the in vivo studies.
Conclusion
This compound is a promising HDAC inhibitor with demonstrated anti-tumor activity in PDAC models. While direct evidence of its efficacy in chemoresistant settings is yet to be published, its mechanism of action strongly suggests its potential to overcome resistance to standard chemotherapies like gemcitabine. The protocols and application notes provided here offer a framework for researchers to investigate this potential, from generating resistant models to testing combination therapies in vitro and in vivo, and exploring the underlying molecular mechanisms. Such studies are crucial for the preclinical development of this compound as a novel therapeutic strategy for the challenging clinical problem of chemoresistant pancreatic cancer.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetically Bioprinted 3D Spheroid Co-cultures: A Method for Co-culturing Cancerous Cells and Fibroblasts [jove.com]
- 9. Preparation and Metabolic Assay of 3-dimensional Spheroid Co-cultures of Pancreatic Cancer Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. researchgate.net [researchgate.net]
- 12. Orthotopic pancreatic cancer mouse model [bio-protocol.org]
- 13. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 14. Generation of Orthotopic Pancreatic Tumors and Ex vivo Characterization of Tumor-Infiltrating T Cell Cytotoxicity [jove.com]
- 15. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 16. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
Application of AES-135 in Glioblastoma Stem Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a dismal prognosis and high rates of recurrence. A subpopulation of cells within these tumors, known as glioblastoma stem cells (GSCs), are thought to drive tumor initiation, therapeutic resistance, and relapse. AES-135 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated cytotoxic activity against various cancer cell lines. Notably, preclinical studies have shown that this compound exhibits potency in the low micromolar range against multiple glioblastoma brain tumor stem cell (BTSC) lines. As an inhibitor of Class I and IIb HDACs, specifically HDAC3, HDAC6, and HDAC11, this compound presents a promising therapeutic avenue for targeting the GSC population.
These application notes provide a summary of the known effects of this compound on glioblastoma stem cells and detailed protocols for its in vitro evaluation.
Data Presentation
While specific quantitative data from preclinical studies on this compound in glioblastoma stem cell lines are not publicly available in full, the following tables provide a template for presenting such data. Initial findings indicate that this compound demonstrates low micromolar potency.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Stem Cell Lines
| Glioblastoma Stem Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) |
| BTSC Line 1 | Data not available | Cell Viability (e.g., CellTiter-Glo) | 72 |
| BTSC Line 2 | Data not available | Cell Viability (e.g., CellTiter-Glo) | 72 |
| BTSC Line 3 | Data not available | Cell Viability (e.g., CellTiter-Glo) | 72 |
Table 2: HDAC Inhibition Profile of this compound
| HDAC Isoform | IC50 (nM) | Assay Type |
| HDAC3 | 190 - 1100 | Biochemical Assay |
| HDAC6 | 190 - 1100 | Biochemical Assay |
| HDAC11 | 190 - 1100 | Biochemical Assay |
Mandatory Visualization
Signaling Pathway of this compound in Glioblastoma Stem Cells
The following diagram illustrates the proposed mechanism of action for this compound in glioblastoma stem cells based on its known HDAC targets and the general effects of HDAC inhibition in cancer.
Caption: Proposed signaling pathway of this compound in glioblastoma stem cells.
Experimental Workflow for Evaluating this compound
The following diagram outlines the general workflow for testing the efficacy of this compound on glioblastoma stem cell lines.
Caption: Experimental workflow for in vitro testing of this compound on GSCs.
Experimental Protocols
Culture of Glioblastoma Stem Cell (GSC) Lines
Objective: To propagate patient-derived GSCs as neurospheres in serum-free media to maintain their stem-like properties.
Materials:
-
Patient-derived glioblastoma stem cells (cryopreserved)
-
DMEM/F12 medium (Gibco)
-
Neurobasal Medium (Gibco)
-
B-27 Supplement (50X, Gibco)
-
N-2 Supplement (100X, Gibco)
-
Recombinant human Epidermal Growth Factor (EGF), 20 ng/mL final concentration (PeproTech)
-
Recombinant human basic Fibroblast Growth Factor (bFGF), 20 ng/mL final concentration (PeproTech)
-
GlutaMAX (100X, Gibco)
-
Penicillin-Streptomycin (100X, Gibco)
-
Accutase (Innovative Cell Technologies)
-
DPBS (Gibco)
-
Ultra-low attachment flasks and plates (Corning)
Protocol:
-
Prepare complete GSC medium: To Neurobasal Medium, add 1X B-27 Supplement, 1X N-2 Supplement, 1X GlutaMAX, and 1X Penicillin-Streptomycin.
-
Thaw cryopreserved GSCs rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed DMEM/F12.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete GSC medium supplemented with 20 ng/mL EGF and 20 ng/mL bFGF.
-
Culture the cells in an ultra-low attachment T-25 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Replenish growth factors (EGF and bFGF) every 2-3 days.
-
Passage the cells when neurospheres reach approximately 150-200 µm in diameter (typically every 5-7 days). To passage, collect the neurospheres, centrifuge, and incubate with Accutase at 37°C for 5-10 minutes to dissociate into a single-cell suspension. Quench with DMEM/F12, centrifuge, and resuspend in fresh complete GSC medium with growth factors.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GSC proliferation.
Materials:
-
GSCs cultured as neurospheres
-
Complete GSC medium with growth factors
-
This compound (stock solution in DMSO)
-
White, clear-bottom 96-well ultra-low attachment plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Dissociate GSC neurospheres into a single-cell suspension as described in the culture protocol.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 90 µL of complete GSC medium with growth factors into a 96-well plate.
-
Prepare serial dilutions of this compound in complete GSC medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the log of the drug concentration versus the normalized luminescent signal.
Western Blot Analysis
Objective: To assess the effect of this compound on the acetylation of histone and non-histone proteins and on apoptosis-related proteins.
Materials:
-
GSCs
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed GSCs in a 6-well ultra-low attachment plate and treat with this compound at various concentrations (e.g., 0.5X, 1X, and 2X the IC50 value) for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
Conclusion
This compound is a promising HDAC inhibitor with demonstrated activity against glioblastoma stem cell lines. The protocols provided herein offer a framework for the in vitro characterization of its efficacy and mechanism of action. Further investigation into the specific signaling pathways modulated by this compound in GSCs is warranted to fully elucidate its therapeutic potential for glioblastoma.
Application Notes and Protocols: AES-135 in Combination with Standard Chemotherapy
Notice: Information regarding a specific therapeutic agent designated "AES-135" is not available in the public domain as of the latest search. The following application notes and protocols are based on generalized principles of combining a novel targeted agent with standard chemotherapy and are provided as a template. Researchers and drug development professionals should substitute the specific details pertaining to their compound of interest.
Introduction
The combination of targeted therapies with standard cytotoxic chemotherapy represents a promising strategy in oncology. This approach aims to enhance anti-tumor efficacy by simultaneously targeting distinct cancer cell vulnerabilities. Standard chemotherapy agents induce DNA damage and disrupt cellular division, while targeted agents, such as the hypothetical this compound, are designed to interfere with specific molecular pathways essential for tumor growth and survival.
This document provides a framework for preclinical evaluation of a novel therapeutic agent, this compound, in combination with standard-of-care chemotherapy. It outlines protocols for assessing synergistic anti-tumor activity, elucidating mechanisms of action, and establishing a rationale for potential clinical development.
Preclinical Data Summary
Comprehensive preclinical data is essential to justify the clinical investigation of a combination therapy. The following tables are templates for summarizing key in vitro and in vivo findings for this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel).
Table 1: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 | Description of Effect |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Synergistic] |
| MDA-MB-231 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Additive] |
| SK-BR-3 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Synergistic] |
| BT-474 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Antagonistic] |
IC50: Half-maximal inhibitory concentration. CI: Combination Index, calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle Control | [Insert Data] | - |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] | |
| Paclitaxel (Y mg/kg) | [Insert Data] | [Insert Data] | |
| This compound + Paclitaxel | [Insert Data] | [Insert Data] | |
| MDA-MB-231 | Vehicle Control | [Insert Data] | - |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] | |
| Paclitaxel (Y mg/kg) | [Insert Data] | [Insert Data] | |
| This compound + Paclitaxel | [Insert Data] | [Insert Data] |
Signaling Pathways
Understanding the molecular mechanisms underlying the observed synergy is critical. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the combination of this compound and standard chemotherapy.
Caption: Hypothetical signaling pathway for this compound and chemotherapy.
Experimental Protocols
Detailed and reproducible protocols are fundamental for the evaluation of novel therapeutics.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound, standard chemotherapy, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Standard chemotherapy stock solution (e.g., 1 mM Paclitaxel in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the standard chemotherapeutic agent in complete growth medium.
-
For combination studies, prepare a matrix of concentrations of both agents.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a non-linear regression model.
-
For combination data, calculate the Combination Index (CI) using software such as CompuSyn.
Caption: Workflow for the in vitro cell viability assay.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with standard chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., MCF-7)
-
Matrigel
-
This compound formulation for in vivo administration
-
Standard chemotherapy formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., X mg/kg, daily oral gavage)
-
Group 3: Standard chemotherapy (e.g., Y mg/kg Paclitaxel, weekly intraperitoneal injection)
-
Group 4: this compound + Standard chemotherapy
-
-
Administer treatments according to the specified schedule for 21 days.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Caption: Workflow for the in vivo xenograft study.
Conclusion
The provided templates for data presentation, signaling pathway diagrams, and experimental protocols offer a robust framework for the preclinical evaluation of a novel agent like this compound in combination with standard chemotherapy. Rigorous execution of these studies is paramount to establishing a strong scientific rationale for advancing a combination therapy to clinical trials. The successful demonstration of synergistic efficacy and a well-defined mechanism of action will be critical for the future development of this compound as a potential cancer therapeutic.
Troubleshooting & Optimization
Technical Support Center: Enhancing AES-135 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of AES-135, a hypothetical poorly soluble compound, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when this compound shows low oral bioavailability in our animal model?
A1: Low oral bioavailability of a poorly soluble compound like this compound is a common challenge.[1][2] The first step is to identify the root cause, which can be attributed to poor solubility, low dissolution rate, inadequate permeability, or extensive first-pass metabolism.[3][4] A systematic approach involves:
-
Physicochemical Characterization: Confirm the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids) and its permeability characteristics, often assessed using in vitro models like Caco-2 cells.
-
Solid-State Characterization: Analyze the crystalline form of this compound. Different polymorphic forms can have significantly different solubilities and dissolution rates.[1]
-
Preliminary In Vivo Assessment: If not already done, conduct a preliminary pharmacokinetic study with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and understand the extent of absorption versus clearance.
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[1][5][6] The choice of strategy depends on the specific properties of this compound. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.[2][7] Techniques include micronization and nanomilling.[2][8]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[2][9][10]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][2][9]
-
Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticles, nanocrystals, or liposomes can enhance solubility, protect the drug from degradation, and facilitate targeted delivery.[3]
Q3: How can we assess the metabolic stability of this compound and its impact on bioavailability?
A3: Understanding the metabolism and excretion of this compound is crucial. In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide initial insights into its metabolic pathways and stability.[11][12] If this compound is found to be extensively metabolized, this can lead to high first-pass metabolism and low oral bioavailability. Subsequent in vivo studies in animal models should include metabolite profiling in plasma, urine, and feces to understand the major clearance pathways.[11][13][14]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across individual animals.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Formulation Dosing | Ensure the formulation is homogenous and that the dosing volume is accurate for each animal's body weight. | Prepare a fresh, well-mixed suspension or solution before each dosing session. Use calibrated pipettes or syringes for administration. |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. | Standardize the feeding schedule for all animals in the study. Typically, animals are fasted overnight before dosing. |
| Gastrointestinal pH Variability | The solubility of this compound may be pH-dependent. | Characterize the pH-solubility profile of this compound. Consider formulations that are less sensitive to pH changes, such as buffered solutions or enteric-coated particles. |
| Genetic Polymorphisms in Drug Transporters/Metabolizing Enzymes | Different animals may have genetic variations affecting drug absorption and metabolism. | While difficult to control in standard animal models, being aware of this potential source of variability is important for data interpretation. |
Issue 2: Improved in vitro dissolution of a new this compound formulation does not translate to improved in vivo bioavailability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Drug Precipitation in the GI Tract | The formulation may release the drug in a supersaturated state, which then precipitates before it can be absorbed. | Use in vitro precipitation assays to assess the stability of the supersaturated state. Include precipitation inhibitors in the formulation. |
| Poor Permeability | Even if dissolved, this compound may not be able to efficiently cross the intestinal epithelium. | Conduct in vitro permeability assays (e.g., Caco-2 or PAMPA) to assess the intrinsic permeability of this compound. |
| Efflux Transporter Activity | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.[13] | Perform in vitro transporter assays to determine if this compound is a P-gp substrate. Consider co-administration with a P-gp inhibitor in preclinical studies to confirm this mechanism. |
| Extensive Gut Wall Metabolism | This compound may be metabolized by enzymes in the intestinal wall before reaching systemic circulation. | Use in vitro models with intestinal microsomes or S9 fractions to assess gut wall metabolism. |
Quantitative Data Summary
The following table summarizes hypothetical data from studies aimed at improving the bioavailability of this compound using different formulation strategies in a rat model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Micronized Suspension | 10 | 350 ± 70 | 1.5 | 1500 ± 300 | 12.5 |
| Amorphous Solid Dispersion | 10 | 800 ± 150 | 1.0 | 4800 ± 950 | 40 |
| SEDDS Formulation | 10 | 1200 ± 250 | 0.5 | 7200 ± 1400 | 60 |
| Intravenous Solution | 2 | 1500 ± 200 | 0.1 | 12000 ± 2100 | 100 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) based on miscibility and stability studies with this compound.
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Spray Drying:
-
Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization:
-
Confirm the amorphous nature of the resulting powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Assess the in vitro dissolution of the ASD in biorelevant media compared to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), cannulated in the jugular vein for blood sampling.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., aqueous suspension, ASD, SEDDS) via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the jugular vein cannula at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Potential barriers to oral absorption of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 11. Metabolism and excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of a Novel Anti-Cancer Agent
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel anti-cancer agents in cancer cell lines. The following troubleshooting guides and FAQs are designed to address common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: Our novel inhibitor shows potent cytotoxicity in our cancer cell line of interest, but we are concerned about off-target effects. What are the first steps to investigate this?
A1: It is crucial to determine if the observed cellular phenotype is a direct result of inhibiting the intended target. A key initial step is to perform a target validation experiment. Modern gene-editing techniques like CRISPR-Cas9 can be used to knock out the putative target of your compound.[1] If your compound continues to kill cancer cells that lack the expression of its intended target, it strongly suggests that the cytotoxicity is mediated through off-target effects.[1]
Q2: What are some common reasons for discrepancies between reported drug targets and their actual mechanism of action in cancer cells?
Q3: We performed a kinome scan and found several potential off-target kinases. How should we interpret this data?
A3: Kinome profiling data provides valuable insights into the selectivity of your compound. The data is often presented as the percentage of inhibition at a specific concentration or as IC50/Kd values.
-
Quantify Selectivity: Use methods like the selectivity score (S-score) to quantify the inhibitor's selectivity.
-
Visualize Data: Map the inhibited kinases onto a kinome tree to visualize if the off-targets belong to a specific kinase family.[4]
-
Prioritize Off-Targets: Focus on off-targets that are inhibited with a potency similar to or greater than the intended target. Also, consider the physiological relevance of the off-target kinases in your cancer cell model.
Q4: How do we choose the best method to detect off-target effects for our compound?
A4: The choice of method depends on several factors, including the nature of your compound, the experimental system, and available resources.
-
For Kinase Inhibitors: A broad in vitro kinase profiling panel is a standard first step to understand kinome-wide selectivity.[2][5]
-
To Confirm Target Engagement in Cells: A Cellular Thermal Shift Assay (CETSA) can verify that your compound binds to the intended target and potential off-targets in a cellular context.[3]
-
For Unbiased Off-Target Identification: Proteomics-based methods can identify protein targets directly from cell lysates.[6]
Q5: What is a "rescue" experiment and why is it important for validating on-target effects?
A5: A rescue experiment is a powerful method to confirm that the observed phenotype is due to the inhibition of the intended target.[7] This involves introducing a version of the target protein that is resistant to the inhibitor (e.g., through a specific mutation) into the cells. If the inhibitor-induced phenotype is reversed or "rescued" by the expression of the resistant target, it provides strong evidence for an on-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cancer cell lines. | Cell line-specific expression of on- and off-targets. | Profile the expression levels of your intended target and key off-targets (identified via kinome scan) across your panel of cell lines. Correlate inhibitor sensitivity with target expression. |
| Compound is cytotoxic in cells lacking the intended target. | Potent off-target effects are driving the phenotype. | Perform a broad kinase screen or other unbiased off-target identification method to discover the responsible off-target(s). Validate these new targets using cellular assays. |
| Unexpected activation of a signaling pathway upon inhibitor treatment. | Paradoxical pathway activation due to inhibitor binding. For example, some RAF inhibitors can paradoxically activate the MEK-ERK pathway in certain contexts.[8] | Investigate the phosphorylation status of key downstream effectors of the paradoxically activated pathway using Western blotting. This may reveal new mechanisms of action or resistance. |
| Discrepancy between in vitro biochemical potency and cellular activity. | Poor cell permeability, active efflux from cells, or the cellular environment (e.g., high ATP concentrations) affecting inhibitor binding. | Perform cell permeability assays. Use CETSA to confirm target engagement in cells.[3] Evaluate the effect of varying ATP concentrations in your biochemical assays. |
Quantitative Data Summary
Table 1: Kinome Profiling of a Hypothetical Inhibitor at 1 µM
| Kinase Target | Family | % Inhibition |
| Primary Target Kinase | (e.g., TK) | 95% |
| Off-Target Kinase 1 | (e.g., CAMK) | 88% |
| Off-Target Kinase 2 | (e.g., AGC) | 75% |
| Off-Target Kinase 3 | (e.g., CMGC) | 62% |
| Off-Target Kinase 4 | (e.g., STE) | 45% |
Table 2: IC50 Values for Primary Target and Key Off-Targets
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase 1 | 50 |
| Off-Target Kinase 2 | 250 |
| Off-Target Kinase 3 | 800 |
Experimental Protocols
CRISPR-Cas9 Mediated Target Knockout for On-Target Validation
Objective: To determine if the cytotoxic effect of a compound is dependent on the presence of its intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting distinct exons of the target gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the cancer cell line of interest with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Knockout Validation: Screen individual clones for target protein knockout by Western blotting and confirm genomic edits by Sanger sequencing of the targeted locus.
-
Cytotoxicity Assay: Treat the validated knockout clones and a parental control cell line with a dose-range of your compound.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 for the knockout clones compared to the parental line indicates an on-target effect.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of a compound to its target and potential off-targets in a cellular environment.[3]
Methodology:
-
Cell Treatment: Incubate intact cells with the compound of interest or a vehicle control.[3]
-
Heating: Heat the cell suspensions across a range of temperatures.[3]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[3]
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.[3]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. assayquant.com [assayquant.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Cytotoxicity Assays
Note: The term "AES-135" does not correspond to a standard or commercially available cytotoxicity assay. This guide provides comprehensive troubleshooting for common cytotoxicity assays used in research and drug development, which will be applicable to your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter during cytotoxicity experiments.
Section 1: General Assay & Plate Issues
Q1: Why is there high variability between my replicate wells?
A1: High variability can obscure genuine results and stems from several sources:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause. Ensure you mix the cell suspension gently but thoroughly before and during plating to prevent cells from settling.[1]
-
Pipetting Errors: Inconsistent pipetting technique, especially with small volumes, introduces significant error. Always use calibrated pipettes and consider using a multichannel pipette for additions to reduce variability.[1][2]
-
Edge Effects: The outer wells of a 96-well plate are susceptible to evaporation during incubation, which concentrates media components and test compounds, altering cell responses.[3][4] This leads to different results in the outer wells compared to the inner wells.[3][5]
-
Incomplete Reagent Mixing: After adding a reagent (e.g., MTT solubilization buffer), ensure it is completely mixed. Placing the plate on an orbital shaker for a few minutes can help ensure homogeneity.[6]
Q2: I'm observing a significant "edge effect" in my 96-well plate. What can I do?
A2: The "edge effect" is primarily caused by increased evaporation and temperature gradients in the outermost wells.[3][5] This can lead to unreliable data.[3] Several strategies can mitigate this issue:
-
Hydrate the Plate: The most common method is to fill the outer wells with sterile Phosphate-Buffered Saline (PBS) or sterile water to create a humidity barrier.[3][7]
-
Exclude Outer Wells: Avoid using the 36 outer wells for experimental samples. While this reduces plate capacity, it significantly improves data consistency.[3][8]
-
Use Specialized Plates: Some plates are designed with moats or reservoirs that can be filled with water to minimize evaporation across the entire plate.[3][4]
-
Maintain Thermal Control: Temperature fluctuations when moving plates between the biosafety cabinet and the incubator can contribute to edge effects. Pre-warming all reagents to the incubation temperature can help minimize these gradients.[3][8]
Table 1: Comparison of Methods to Mitigate Edge Effects
| Method | Description | Advantages | Disadvantages |
| Hydration/Moat | Fill outer wells or built-in moats with sterile PBS or water.[3][4] | Simple, low-cost, and effective at creating a uniform humidity environment.[3] | Does not completely eliminate temperature gradients. |
| Excluding Outer Wells | Use only the inner 60 wells for experimental samples and controls.[3] | Significantly reduces variability caused by evaporation and temperature changes.[3] | Reduces plate capacity by nearly 40%.[8] |
| Specialized Plates | Use plates designed with features to reduce evaporation.[3] | Highly effective at minimizing edge effects.[3] | Higher cost compared to standard plates.[3] |
| Reagent Pre-warming | Warm all media and reagents to 37°C before adding to the plate.[3] | Minimizes temperature gradients during plate setup.[3] | Can be time-consuming and requires careful handling.[3] |
Q3: The signal in my negative control (untreated cells) is high, indicating cytotoxicity. What's wrong?
A3: High background cytotoxicity in negative controls can be caused by several factors:
-
Unhealthy Cells: Ensure cells are healthy, free of contamination (especially Mycoplasma), and in the logarithmic growth phase before seeding.[1]
-
Overly Forceful Pipetting: Excessive force when adding reagents or media can cause shear stress and damage cells, leading to false-positive cytotoxicity readings.[9]
-
High Cell Density: Seeding too many cells can lead to nutrient depletion and cell death, even in control wells.[9]
-
Serum Components: The serum used in culture medium can sometimes contain lactate (B86563) dehydrogenase (LDH), which will create a high background in LDH assays. It is recommended to use medium with low serum (1%) or BSA.[10][11]
Q4: The signal from my positive control is too low. What are the common causes?
A4: A weak signal from your positive control (a known cytotoxic agent) suggests the assay is not performing optimally.
-
Suboptimal Cell Density: The number of cells may be too low to generate a strong signal. You should optimize the cell seeding density for your specific cell line and assay.[1]
-
Incorrect Reagent Volume: Ensure you are adding the correct volume of detection reagent relative to the volume of culture medium in the well.[1]
-
Assay Timing: The incubation time after adding the test compound may be insufficient for the positive control to induce measurable cytotoxicity. The optimal duration depends on the compound's mechanism of action.[2]
Section 2: Assay-Specific & Compound-Related Issues
Q5: My formazan (B1609692) crystals in the MTT assay are not dissolving completely. How can I fix this?
A5: Incomplete formazan solubilization is a frequent problem that leads to inaccurate results.[6]
-
Proper Solubilization: After adding the solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS), ensure thorough mixing.[6][12] Gentle agitation on an orbital shaker for 15-30 minutes is often effective.[6] If crystals persist, gentle pipetting can help, but avoid vigorous agitation that could detach cells.[6]
-
Media Removal: For many protocols, the media containing MTT must be carefully removed before adding the solubilization solvent.[13] Leaving aqueous media behind can hinder the dissolution of the water-insoluble formazan crystals.[13] Some protocols use an SDS-HCl solution that allows for solubilization without removing the media, but this typically requires an overnight incubation.[14]
-
Interference from Media: Components like phenol (B47542) red in the culture medium can interfere with absorbance readings. If this is suspected, use serum-free, phenol red-free media during the MTT incubation step.
Q6: The LDH activity in my untreated control group is unexpectedly high. What does this indicate?
A6: High extracellular LDH activity in control wells points to compromised cell membrane integrity unrelated to your test compound.
-
Handling Stress: As mentioned, overly aggressive pipetting during cell seeding or reagent addition can rupture cell membranes and release LDH.[9]
-
Serum LDH: Animal sera used to supplement culture media naturally contain LDH, which can elevate the background signal. To minimize this, reduce the serum concentration or use a serum-free medium during the assay.[10][11]
-
Natural Cell Turnover: If cells have been cultured for an extended period, natural cell death and turnover will contribute to the background LDH level.
Q7: My test compound is precipitating in the culture medium. How should I handle this?
A7: Compound precipitation is a common issue, especially with hydrophobic molecules, and can interfere with results.[15][16]
-
Check Stock Solution: First, ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous culture medium.[15]
-
Optimize Dilution: When diluting the stock, add it directly into the medium while gently vortexing or swirling to promote rapid dispersion.[15] Pre-warming the medium to 37°C can also help prevent precipitation that occurs when a cold stock is added to warm media.[15]
-
Solubility Limit: You may be exceeding the compound's aqueous solubility limit. It's crucial to determine this limit and test concentrations below it to ensure your results reflect the compound's biological activity, not physical artifacts from precipitation.[16][17]
Section 3: Experimental Design & Interpretation
Q8: How does cell confluence affect cytotoxicity assay results?
A8: Cell confluence at the time of treatment can profoundly influence the outcome.
-
Metabolic State: As cells approach confluency, their metabolic rate can slow down, which may reduce their ability to metabolize substrates like MTT, leading to a weaker signal per cell.[12]
-
Drug Sensitivity: Generally, higher cell density can lead to decreased apparent toxicity.[18] This may be due to a lower effective dose per cell or because cell-cell contacts influence signaling pathways related to drug resistance.[18] It is critical to standardize the seeding density and confluence level for all experiments to ensure reproducibility.[18]
Q9: How do I distinguish between a cytotoxic and a cytostatic effect?
A9: This is a crucial distinction in drug development.
-
Cytotoxic agents directly kill cells, leading to a decrease in the number of viable cells and often an increase in markers of cell death (like LDH release).[19][20]
-
Cytostatic agents prevent cells from proliferating without necessarily killing them.[19][21] In this case, the number of viable cells remains stable over time, while the number of cells in an untreated control group increases.
-
Assay Choice: Assays that measure metabolic activity (like MTT) or membrane integrity (like LDH release) are needed to see a cytotoxic effect. To identify a cytostatic effect, you must monitor cell numbers over time. A real-time impedance-based assay or simply counting cells at different time points can differentiate these two effects.[22][23]
Experimental Protocols & Methodologies
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only and untreated controls.[1] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals.[1][6] Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.
Protocol 2: LDH Release Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell membrane damage.[24]
-
Cell Seeding & Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Be sure to include the following controls in triplicate:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any cells or debris.[10]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[11]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10] The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[24] Stop the reaction with a stop solution if required by the protocol.[11] Measure the absorbance at 490 nm.[10]
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance (Abs) values: % Cytotoxicity = 100 x [(Compound-Treated Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)]
Visualizations: Workflows and Pathways
Diagram 1: General Cytotoxicity Assay Workflow
Caption: A generalized workflow for performing a plate-based cytotoxicity assay.
Diagram 2: Troubleshooting Logic for High Background```dot
Caption: The intrinsic (mitochondrial) pathway of programmed cell death (apoptosis).
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ecct-asia.com [ecct-asia.com]
- 20. allaboutcancer.fi [allaboutcancer.fi]
- 21. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. LDH cytotoxicity assay [protocols.io]
optimizing AES-135 treatment duration for in vitro studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of AES-135 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the ERK1/2 signaling pathway. It specifically targets the phosphorylation of ERK1 and ERK2, which are key kinases in the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[1][2] By inhibiting ERK1/2 phosphorylation, this compound effectively downregulates downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: What is the recommended starting concentration and treatment duration for this compound in a new cell line?
A2: For initial experiments, we recommend a concentration range of 10 nM to 10 µM. A time-course experiment is crucial to determine the optimal duration. We suggest starting with 24, 48, and 72-hour time points.[3] The optimal concentration and duration will be cell-line specific and depend on the experimental endpoint (e.g., cell viability, target inhibition, apoptosis).
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in the plate. | - Ensure a single-cell suspension before seeding. - Mix the diluted drug solution thoroughly before adding to wells. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant effect of this compound on cell viability. | - Cell line may be resistant to ERK1/2 inhibition. - Insufficient treatment duration or concentration. - Drug degradation. | - Confirm ERK1/2 pathway activation in your cell line via Western blot. - Perform a dose-response and time-course experiment to determine the IC50. - Use freshly prepared working solutions and ensure proper storage of stock solutions. |
| Observed cytotoxicity in vehicle control wells. | - DMSO concentration is too high. - Cells are overly sensitive to DMSO. | - Ensure the final DMSO concentration is ≤ 0.1%. - If cells are sensitive, lower the DMSO concentration further or test an alternative solvent. |
| Cells are detaching from the plate after treatment. | - this compound is inducing apoptosis or cell death. - The cell line has poor adherence. | - This may be an expected outcome. Analyze detached cells for markers of apoptosis. - Consider using coated culture plates (e.g., poly-D-lysine or collagen) to improve cell attachment.[4] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines at Different Treatment Durations
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 8.5 | 2.1 | 0.9 |
| HT-29 | Colorectal Cancer | 12.2 | 4.5 | 1.8 |
| MCF-7 | Breast Cancer | > 20 | 15.7 | 8.3 |
| U-87 MG | Glioblastoma | 5.3 | 1.2 | 0.5 |
Table 2: Effect of this compound Treatment Duration on p-ERK1/2 Levels and Apoptosis in A549 Cells (Treated with 2 µM this compound)
| Treatment Duration | p-ERK1/2 Inhibition (%) | Apoptotic Cells (%) |
| 6 hours | 92 | 5 |
| 12 hours | 88 | 12 |
| 24 hours | 85 | 28 |
| 48 hours | 76 | 55 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot for p-ERK1/2 Inhibition
-
Cell Lysis: After treatment with this compound for the desired time points, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK1/2.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. An Extracellular Signal–Regulated Kinase 2 Survival Pathway Mediates Resistance of Human Mesothelioma Cells to Asbestos-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
AES-135 metabolic stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with AES-135, focusing on its metabolic stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in human liver microsomes?
A1: this compound is expected to exhibit moderate to high metabolic stability in human liver microsomes. In typical in vitro assays, the half-life (t1/2) can vary depending on the specific conditions of the experiment. For preliminary data, refer to the summary table below. High intrinsic clearance may suggest rapid metabolism, potentially posing challenges in maintaining therapeutic levels in vivo.
Q2: Which cytochrome P450 (CYP) isoforms are primarily responsible for the metabolism of this compound?
A2: Preliminary reaction phenotyping studies suggest that CYP3A4 is the major enzyme involved in the metabolism of this compound.[1][2] Other isoforms, such as CYP2C9 and CYP2D6, may contribute to a lesser extent.[3] Identifying the primary metabolizing enzymes is crucial for assessing the potential for drug-drug interactions.[1][2][4]
Q3: What are the major metabolic pathways for this compound?
A3: The primary metabolic pathways for this compound are oxidation and subsequent glucuronidation. The initial oxidative metabolism is mediated by CYP enzymes, leading to hydroxylated and N-dealkylated metabolites. These phase I metabolites can then undergo phase II conjugation, primarily through glucuronidation, to facilitate excretion.
Q4: How can I obtain consistent results in my this compound metabolic stability assays?
A4: Consistency in in vitro metabolic stability studies is critical for reliable data.[5] Key factors for achieving reproducible results include:
-
Standardized Protocols: Adhere strictly to a validated experimental protocol.
-
Quality Control: Use positive control compounds with known metabolic profiles to ensure the assay is performing as expected.[6]
-
Reagent Quality: Use high-quality liver microsomes or hepatocytes and ensure the proper functioning of the NADPH regenerating system.[7]
-
Accurate Quantification: Employ a validated analytical method, such as LC-MS/MS, for the accurate quantification of the parent compound.
Troubleshooting Guides
Problem 1: High variability in half-life (t1/2) determination for this compound across experiments.
-
Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of liver microsomes can vary between batches and can degrade with improper storage.
-
Solution: Always use microsomes from a reputable supplier and follow the recommended storage and handling procedures. Qualify new batches of microsomes with known substrates to ensure consistent activity.
-
-
Possible Cause 2: Issues with Cofactor Solution. The NADPH regenerating system is crucial for CYP450 activity.
-
Solution: Prepare the NADPH regenerating solution fresh for each experiment. Ensure all components are properly dissolved and at the correct concentrations.
-
-
Possible Cause 3: Analytical Method Variability. Inconsistent sample preparation or LC-MS/MS performance can lead to variable results.
-
Solution: Use an internal standard to normalize for variations in sample processing and instrument response. Regularly check the performance of your analytical instruments.
-
Problem 2: Difficulty in detecting metabolites of this compound.
-
Possible Cause 1: Low Metabolite Formation. this compound may be highly stable, resulting in very low levels of metabolites that are below the limit of detection of your analytical method.
-
Solution: Increase the incubation time or the concentration of microsomes to enhance the formation of metabolites. Consider using a more sensitive analytical method or concentrating the samples before analysis.
-
-
Possible Cause 2: Unstable Metabolites. The metabolites of this compound may be unstable under the experimental or analytical conditions.
-
Solution: Minimize sample processing time and keep samples at a low temperature. Adjust the pH of the mobile phase or sample matrix to improve metabolite stability.
-
-
Possible Cause 3: Inappropriate Analytical Method. The chosen analytical method may not be suitable for detecting the specific types of metabolites formed.
-
Solution: Develop a metabolite identification workflow that includes searching for expected and unexpected metabolites.[8] Use high-resolution mass spectrometry to aid in the identification of unknown metabolites.
-
Quantitative Data Summary
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t1/2) | 25.8 min |
| Intrinsic Clearance (CLint) | 26.9 µL/min/mg |
| Percent Remaining at 60 min | 18.5% |
Data are presented as the mean of three independent experiments.
Experimental Protocols
Protocol 1: this compound Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Prepare a 1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.
-
Prepare a 1 mg/mL stock solution of human liver microsomes in phosphate buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine 20 µL of the microsomal suspension, 178 µL of the NADPH regenerating system, and 2 µL of the this compound stock solution to achieve a final this compound concentration of 10 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Sampling:
-
Collect 25 µL aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
To stop the reaction, add the aliquot to a tube containing 100 µL of ice-cold acetonitrile (B52724) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
-
Protocol 2: CYP450 Reaction Phenotyping for this compound
-
Prepare Reagents:
-
Incubation:
-
For each CYP isoform, combine the recombinant enzyme, NADPH regenerating system, and this compound (final concentration 1 µM) in a final volume of 200 µL.
-
Include a control incubation with human liver microsomes.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reactions by adding an equal volume of ice-cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to measure the depletion of this compound.
-
-
Data Analysis:
-
Calculate the rate of metabolism for each CYP isoform by quantifying the depletion of this compound.
-
The isoform that shows the highest rate of metabolism is considered the primary contributor to the clearance of this compound.
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: General workflow for in vitro metabolic stability assay.
References
- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. CYP and UGT Reaction Phenotyping Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Key Stages of the Metabolomics Workflow [arome-science.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. waters.com [waters.com]
Technical Support Center: AES-135 Synthesis and Purification
Disclaimer: The compound "AES-135" is a hypothetical small molecule used for illustrative purposes in this guide. The synthesis, data, and challenges described are representative of common issues encountered in pharmaceutical and medicinal chemistry research and are intended to serve as a practical example.
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of this compound.
I. Synthesis Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: Why is the yield of the Suzuki coupling (Step 1) consistently below 50%?
A1: Low yields in the Suzuki coupling reaction to form the biaryl core of this compound can stem from several factors. A common issue is the quality and activity of the palladium catalyst.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under an inert atmosphere and handle it quickly to minimize exposure to air and moisture. Consider opening a new bottle of the catalyst.
-
Inefficient Ligand: The chosen phosphine (B1218219) ligand may not be optimal. A ligand screen can identify a more effective one for this specific transformation.
-
Base Incompatibility: The strength or solubility of the base is critical. If using an aqueous base like K₂CO₃, ensure vigorous stirring to overcome phase-transfer limitations. Consider switching to a non-aqueous base like CsF or K₃PO₄.
-
Oxygen Contamination: Residual oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
A comparison of different reaction conditions is summarized below:
| Experiment ID | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (LC-MS) |
| AES-S1-01 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/H₂O | 90 | 45% | 88% |
| AES-S1-02 | Pd₂(dba)₃ (2.5%) | SPhos | K₃PO₄ | Dioxane | 100 | 82% | 95% |
| AES-S1-03 | Pd(OAc)₂ (5%) | XPhos | CsF | THF | 80 | 75% | 93% |
| AES-S1-04 | Pd₂(dba)₃ (2.5%) | SPhos | K₃PO₄ | Dioxane (undegassed) | 100 | 30% | 70% |
Q2: The final deprotection step (Step 2) is not going to completion, and I observe a significant amount of starting material. What should I do?
A2: Incomplete deprotection is a frequent challenge. This is often due to reagent stoichiometry, reaction time, or the presence of impurities that quench the reagent.
-
Potential Causes & Solutions:
-
Insufficient Reagent: The protecting group may require a larger excess of the deprotecting agent. Increase the equivalents of the reagent (e.g., TFA or HCl) incrementally.
-
Scavenger Requirement: If the protecting group cleavage generates a reactive cation (e.g., a Boc group), it can re-react with the product. Add a scavenger like triethylsilane (TES) to trap this cation.
-
Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS every hour to determine the optimal time.
-
Water Content: For acid-catalyzed hydrolytic deprotections, a small amount of water can be beneficial. However, for other types, ensure anhydrous conditions.
-
II. Purification Troubleshooting Guide
This section provides guidance on overcoming common hurdles in the purification of this compound.
Q1: During flash chromatography, the desired product this compound co-elutes with a closely related impurity.
A1: Achieving separation of closely eluting compounds requires optimizing the chromatography conditions.[1][2]
-
Potential Causes & Solutions:
-
Solvent System: The selectivity of your solvent system may be insufficient.[1] Try alternative solvent systems with different selectivities (e.g., replace ethyl acetate (B1210297) with acetone (B3395972) or MTBE in a hexane (B92381) mobile phase).[1]
-
Stationary Phase: Standard silica (B1680970) gel may not be the best choice. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., Diol, C18 for reverse-phase).
-
Loading Technique: Improper sample loading can cause band broadening.[3] Dissolve the crude material in a minimal amount of a weak solvent (like dichloromethane (B109758) or toluene) for loading, or use a dry-loading technique by adsorbing the sample onto a small amount of silica gel.
-
Flow Rate: A very high flow rate can decrease resolution.[1] Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.[1]
-
Q2: The final product, this compound, appears to be degrading on the silica gel column.
A2: The acidic nature of standard silica gel can cause degradation of sensitive compounds.
-
Potential Causes & Solutions:
-
Acid Sensitivity: this compound may be unstable in acidic environments.[4] You can test for silica stability by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[4]
-
Deactivated Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (B128534) (~1%) in your mobile phase.[4]
-
Alternative Media: Switch to a more inert stationary phase like neutral alumina or Florisil. For very sensitive compounds, reverse-phase chromatography is often a better alternative.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the final this compound compound?
A1: this compound is sensitive to light and oxidation. For long-term storage, it should be stored as a solid at -20°C in an amber vial under an inert atmosphere (argon or nitrogen).[5]
Q2: My crude NMR spectrum looks very complex, and I can't identify the product peaks. Did the reaction fail?
A2: Crude NMR spectra can be misleading due to the presence of residual solvents, reagents, and byproducts. It is not always the best method to confirm reaction success without purification.[6] It is recommended to first analyze the crude mixture by LC-MS to find the mass of the desired product. If the mass is present, proceed with purification.
Q3: I lost a significant amount of product during workup. Where could it have gone?
A3: Product loss during aqueous workup is a common issue.[6]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer, especially if it is a salt. Try back-extracting the aqueous layer with a different organic solvent.[6]
-
Emulsion Formation: An emulsion may have formed, trapping your product. Try adding brine or filtering the mixture through Celite to break the emulsion.
-
Precipitation: The product may have precipitated out of solution during extraction. Check for any solids at the interface or in the flasks used.
IV. Experimental Protocols
Protocol 1: Suzuki Coupling Synthesis of this compound Intermediate (Step 1)
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane via cannula.
-
Heat the reaction mixture to 100°C and stir for 4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Select a column size appropriate for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).[2]
-
Prepare the mobile phase solvent system determined from TLC analysis.
-
Pack the column with silica gel as a slurry in the non-polar solvent.
-
Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a suitable solvent (e.g., DCM) and concentrating to a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the chosen solvent system, gradually increasing polarity if running a gradient.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine pure fractions and concentrate under reduced pressure to yield the final product.
V. Visual Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Overcoming Resistance to AES-135 in Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the investigational anti-cancer agent AES-135 in tumor models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My tumor cell line shows high IC50 values for this compound from the initial screen. What could be the cause of this primary resistance?
Possible Causes:
-
Lack of Target Expression: The targeted pathway of this compound may not be active or essential for the survival of your chosen cell line.
-
Pre-existing Mutations: The cell line may harbor mutations that confer resistance to this compound's mechanism of action.
-
Drug Efflux Pumps: Overexpression of membrane proteins like P-glycoprotein (P-gp) can actively pump this compound out of the cell, preventing it from reaching its target.[1][2]
Troubleshooting Steps:
-
Target Validation: Confirm the expression and activation of the this compound target protein in your cell line using techniques like Western blotting or immunohistochemistry.
-
Genomic Analysis: Sequence key genes in the this compound signaling pathway to identify potential resistance-conferring mutations.
-
Combination Therapy: Consider co-administering this compound with an inhibitor of common drug efflux pumps to see if sensitivity is restored.
2. My xenograft tumors initially responded to this compound, but have now started to regrow. How can I investigate this acquired resistance?
Possible Causes:
-
Secondary Mutations: New mutations may have emerged in the target protein or downstream signaling molecules, rendering this compound ineffective.
-
Activation of Bypass Pathways: Tumor cells can adapt by upregulating alternative survival pathways to compensate for the inhibition caused by this compound.[3]
-
Tumor Microenvironment (TME) Changes: The TME can evolve to support tumor growth and resistance through various mechanisms.[3]
Troubleshooting Steps:
-
Biopsy and Analysis: If feasible, biopsy the relapsed tumors and compare their genetic and proteomic profiles to the original, sensitive tumors.
-
In Vitro Resistance Model: Establish a resistant cell line in vitro by chronically exposing the parental cell line to increasing concentrations of this compound. This can be a valuable tool for mechanistic studies.
-
Combination Strategies: Explore combination therapies that target potential bypass pathways. For example, if you suspect upregulation of the EGFR pathway, a combination with an EGFR inhibitor could be effective.[4]
3. I'm observing high variability in tumor growth and response to this compound within the same treatment group in my xenograft study. What can I do to minimize this?
Possible Causes:
-
Tumor Heterogeneity: The initial cell population may be composed of subclones with varying sensitivity to this compound.[5]
-
Inconsistent Drug Administration: Variability in the preparation or administration of this compound can lead to inconsistent dosing.[5]
-
Animal Health and Handling: Stress and underlying health issues in the animals can impact tumor growth and drug response.[6]
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on consistent cell implantation and drug administration techniques.[5]
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.[5]
-
Monitor Animal Welfare: Closely monitor the health of the animals and exclude any that show signs of illness unrelated to the tumor or treatment.[5]
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound in Sensitive and Acquired Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| HCT116 | Parental, this compound Sensitive | 50 |
| HCT116-AR | Acquired Resistance | 2500 |
| A549 | Parental, this compound Sensitive | 75 |
| A549-AR | Acquired Resistance | 3200 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) |
| Vehicle Control | Daily | + 250 |
| This compound | 20 mg/kg, Daily | - 30 (Initial Response) |
| This compound (Relapsed) | 20 mg/kg, Daily | + 150 (Acquired Resistance) |
| This compound + Agent B | Combination | - 75 (Overcoming Resistance) |
Experimental Protocols
Protocol 1: Establishment of an Acquired Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to their IC20.
-
Subculture: Once the cells have recovered and are growing steadily, subculture them and increase the concentration of this compound by approximately 2-fold.
-
Repeat: Continue this process of dose escalation and subculturing. The surviving cells will gradually develop resistance.
-
Confirmation: Once the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the original IC50, the resistant cell line is established. Confirm the resistance with a dose-response assay.
Protocol 2: In Vivo Combination Therapy Study in a Xenograft Model
-
Animal Acclimation: Allow immunodeficient mice to acclimate for at least one week before the experiment.[5]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^7 cancer cells (resuspended in a suitable medium like PBS or Matrigel) into the flank of each mouse.[5]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Agent B alone, this compound + Agent B).
-
Treatment: Administer the treatments according to the planned dosing schedule and route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for investigating acquired resistance to this compound.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. [Mechanism of resistance to antitumor agents--its involvement in blood-brain barrier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectralinvivo.com [spectralinvivo.com]
Technical Support Center: Mitigating AES-135 In Vivo Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering in vivo toxicity with the investigational compound AES-135. The following troubleshooting guides and frequently asked questions (FAQs) address common issues observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound-induced toxicity in rodent models?
A1: In preclinical rodent models, this compound has been associated with dose-dependent hepatotoxicity. Key observable signs include:
-
Physical Observations: Lethargy, ruffled fur, and weight loss.
-
Biochemical Markers: Elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Findings: Liver sections may show signs of hepatocellular necrosis, inflammation, and steatosis.
Q2: What is the suspected mechanism of this compound-induced hepatotoxicity?
A2: The current hypothesis for this compound-induced liver injury involves the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately causing oxidative stress and hepatocellular damage.
Q3: Are there any known strategies to mitigate this compound toxicity in vivo?
A3: Yes, co-administration of antioxidants has shown promise in reducing the hepatotoxic effects of this compound. N-acetylcysteine (NAC) and Coenzyme Q10 (CoQ10) have been investigated for their potential to ameliorate the oxidative stress induced by this compound.
Troubleshooting Guides
Problem 1: High variability in serum ALT/AST levels between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of this compound. For oral gavage, verify the technique to prevent accidental administration into the lungs.
-
Possible Cause 2: Animal Health Status. Underlying health issues in individual animals can affect their susceptibility to drug-induced toxicity. Ensure all animals are healthy and acclimatized before starting the experiment.
-
Possible Cause 3: Circadian Rhythm. The timing of blood collection can influence liver enzyme levels. Standardize the time of day for all blood draws.
Problem 2: The mitigating agent (e.g., NAC) is not reducing this compound-induced liver enzyme elevation.
-
Possible Cause 1: Inadequate Dose or Dosing Regimen. The dose of the mitigating agent may be too low, or the timing of its administration relative to this compound may not be optimal. A dose-response study for the mitigating agent is recommended.
-
Possible Cause 2: Different Mechanism of Toxicity. While oxidative stress is a primary suspect, other toxicity mechanisms might be at play. Consider investigating other potential off-target effects of this compound.
-
Possible Cause 3: Bioavailability Issues. The formulation of the mitigating agent may not have adequate bioavailability in the animal model.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the mitigation of this compound-induced hepatotoxicity.
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Serum ALT and AST Levels in Mice
| Treatment Group | Dose (mg/kg) | Mean ALT (U/L) ± SD | % Reduction in ALT | Mean AST (U/L) ± SD | % Reduction in AST |
| Vehicle Control | - | 35 ± 8 | - | 55 ± 12 | - |
| This compound | 100 | 550 ± 75 | - | 780 ± 90 | - |
| This compound + NAC | 100 + 150 | 250 ± 40 | 54.5% | 410 ± 55 | 47.4% |
| This compound + NAC | 100 + 300 | 150 ± 30 | 72.7% | 250 ± 45 | 67.9% |
Table 2: Effect of Coenzyme Q10 (CoQ10) on this compound-Induced Liver Histopathological Scores in Rats
| Treatment Group | Dose (mg/kg) | Necrosis Score (0-4) | Inflammation Score (0-3) | Steatosis Score (0-3) |
| Vehicle Control | - | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.3 ± 0.2 |
| This compound | 75 | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.6 |
| This compound + CoQ10 | 75 + 100 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.3 |
| This compound + CoQ10 | 75 + 200 | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.7 ± 0.2 |
Experimental Protocols
Protocol 1: In Vivo Assessment of a Mitigating Agent for this compound-Induced Hepatotoxicity
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: this compound (100 mg/kg, oral gavage).
-
Group 3: Mitigating agent alone (e.g., NAC, 300 mg/kg, intraperitoneal injection).
-
Group 4: this compound (100 mg/kg) + Mitigating agent (300 mg/kg).
-
-
Dosing: Administer the mitigating agent 1 hour before this compound.
-
Monitoring: Monitor animals for clinical signs of toxicity daily. Record body weight daily.
-
Sample Collection: At 24 hours post-dose, collect blood via cardiac puncture for serum biochemistry (ALT, AST).
-
Necropsy: Euthanize animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis (H&E staining) and for measuring oxidative stress markers (e.g., glutathione (B108866) levels, malondialdehyde).
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests).
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced hepatotoxicity and its mitigation by NAC.
Caption: Experimental workflow for evaluating a mitigating agent against this compound toxicity.
AES-135 in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of AES-135 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound in DMSO?
A1: For long-term storage, it is recommended to prepare aliquots of this compound in high-purity, anhydrous DMSO at a specified concentration and store them at -20°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q2: How long can I expect this compound to be stable in DMSO at -20°C?
A2: While specific quantitative stability data for this compound is not publicly available, general studies on small molecule libraries stored in DMSO at -20°C suggest that many compounds remain stable for months to years. However, stability is compound-specific. A study monitoring a diverse set of compounds in 100% DMSO at -20°C projected a moderate loss of integrity of 12-21% over a four-year period, depending on the atmospheric conditions.[1] For critical experiments, it is advisable to perform periodic quality control checks.
Q3: My this compound solution in DMSO appears to have precipitated after storage at -20°C. What should I do?
A3: Precipitation of compounds in DMSO upon freezing is a common issue. This can be due to the compound's intrinsic solubility at lower temperatures. To address this, gently warm the vial to room temperature and vortex or sonicate the solution to ensure complete re-dissolution before use.[2] If the precipitate does not dissolve, the concentration may be too high for storage at -20°C.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Yes, repeated freeze-thaw cycles can potentially lead to compound degradation for some molecules. Studies on compound library stability have shown varied results, with some indicating no significant compound loss after multiple freeze-thaw cycles.[3] However, to minimize this risk, it is best practice to aliquot your stock solution into single-use vials.
Q5: What are the potential degradation pathways for a small molecule like this compound in DMSO?
A5: While the specific degradation pathways for this compound are unknown, common degradation mechanisms for small molecules in DMSO can include hydrolysis (if water is present), oxidation, or reaction with DMSO itself, although the latter is less common under standard storage conditions. DMSO is hygroscopic and can absorb water from the atmosphere, which may facilitate hydrolysis of susceptible compounds.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions in DMSO.
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitate in Vial After Thawing | The compound has come out of solution at -20°C. | 1. Warm the vial to room temperature. 2. Vortex vigorously for 1-2 minutes. 3. If necessary, sonicate in a water bath for 10-15 minutes.[2] |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage or handling. | 1. Use a fresh, single-use aliquot for each experiment. 2. Perform a quality control check on your stock solution using HPLC or LC-MS (see Protocol 1). |
| Cloudiness When Diluting in Aqueous Buffer | The compound is precipitating upon introduction to an aqueous environment ("salting out"). | 1. Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%).[2] |
Quantitative Data Summary
Specific quantitative stability data for this compound is not publicly available. The following table provides a template for how to present such data once generated from in-house stability studies.
Table 1: Template for this compound Stability in DMSO at -20°C
| Time Point | Purity by HPLC (%) | Concentration (mM) | Observations |
| T = 0 | 99.5 | 10.0 | Clear Solution |
| T = 1 month | |||
| T = 3 months | |||
| T = 6 months | |||
| T = 1 year |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO using HPLC
Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Dispense 50 µL aliquots into individual, tightly sealed vials and store at -20°C.
-
At each time point (e.g., 0, 1, 3, 6, and 12 months), thaw one vial completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Quantify the concentration of this compound by comparing its peak area to a standard curve of freshly prepared this compound solutions of known concentrations.
-
Protocol 2: Freeze-Thaw Stability Study of this compound
Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of this compound in DMSO.
Methodology:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Prepare several aliquots of this stock solution.
-
-
Freeze-Thaw Cycling:
-
Analysis:
-
After the designated number of cycles, analyze the samples by HPLC as described in Protocol 1.
-
Compare the purity and concentration of this compound in the cycled samples to a control sample that has not undergone freeze-thaw cycles (T=0 from Protocol 1).
-
Visualizations
As the specific signaling pathway for this compound is not publicly known, the following diagram illustrates a generic signal transduction cascade that is often modulated by small molecule inhibitors.
Caption: A generic signaling pathway illustrating potential inhibition by this compound.
The following diagram outlines the experimental workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. microchemlab.com [microchemlab.com]
- 5. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Refining AES-135 Dosage for Prolonged Survival Studies
Disclaimer: The information provided in this technical support center is for a hypothetical compound, "AES-135," and is intended as a generalized guide for researchers, scientists, and drug development professionals. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the actual investigational agent.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refinement of this compound dosage for prolonged survival studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a prolonged murine survival study?
A1: The optimal starting dose for any preclinical study should be determined from preliminary dose-range finding and acute toxicity studies.[1][2] It is crucial to establish the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) in short-term studies before embarking on prolonged survival experiments.[2][3] For a hypothetical this compound, if prior studies are unavailable, a conservative approach would be to start with a dose significantly lower than the predicted efficacious dose, based on in vitro data, and perform a dose escalation study. A two-stage experimental design can be efficient, where preliminary experiments inform the dose selection for subsequent, more extensive studies.[4][5]
Q2: How frequently should this compound be administered in a long-term study?
A2: The dosing frequency is dependent on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including its half-life, absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] If the compound has a short half-life, more frequent administration (e.g., daily or twice daily) may be necessary to maintain therapeutic exposure. Conversely, a compound with a long half-life might be administered less frequently (e.g., every other day or weekly). It is highly recommended to conduct PK studies to determine the optimal dosing interval that maintains drug exposure within the therapeutic window.
Q3: What are the common signs of toxicity to monitor for during a prolonged this compound study?
A3: During long-term studies, it is imperative to monitor for a range of clinical and sub-clinical signs of toxicity. Common indicators include, but are not limited to:
-
Clinical Signs: Weight loss, reduced food and water intake, changes in activity level (lethargy or hyperactivity), ruffled fur, and changes in posture or gait.
-
Physiological Signs: Changes in body temperature, respiratory rate, and heart rate.
-
Biochemical and Hematological Parameters: Regular blood draws (if feasible without overly stressing the animals) to monitor liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts (CBCs).[8]
Any adverse events should be meticulously recorded and may necessitate dose adjustments or cessation of treatment for the affected animals.
Troubleshooting Guides
Issue 1: Unexpected Mortality in the Treatment Group
-
Question: We are observing unexpected mortality in our this compound treatment group, even at doses previously determined to be safe in short-term studies. What should we do?
-
Answer:
-
Immediate Action: Immediately halt dosing in the affected cohort and perform a thorough necropsy on the deceased animals to identify the potential cause of death.
-
Review Protocols: Re-examine your experimental protocol, including the formulation of this compound, the administration route, and the handling of the animals, to rule out any experimental errors.
-
Dose De-escalation: Initiate a new cohort with a lower dose of this compound. Consider a dose reduction of at least 50% as a starting point for the new cohort.
-
Staggered Dosing: In the new cohort, consider a staggered dosing approach where a small number of animals are treated and observed for a period before dosing the entire cohort.
-
Re-evaluate PK/PD: It is possible that prolonged dosing leads to drug accumulation or altered metabolism, resulting in unexpected toxicity. Consider conducting a limited PK study in a satellite group of animals to assess drug exposure over time.
-
Issue 2: Lack of Efficacy at the Presumed Therapeutic Dose
-
Question: Our prolonged survival study is not showing a significant difference in survival between the this compound treated group and the vehicle control group. What steps can we take?
-
Answer:
-
Verify Drug Activity: Ensure that the batch of this compound being used is active. This can be confirmed through in vitro assays or by testing in a short-term in vivo model where a biological effect is expected.
-
Dose Escalation: If no toxicity has been observed, a dose escalation study may be warranted. It is possible that the dose required for a therapeutic effect in a long-term setting is higher than initially predicted. The FDA's Project Optimus encourages the evaluation of multiple dosages to maximize the benefit/risk profile.[7][9]
-
Investigate PK/PD: Analyze drug exposure levels in the treated animals. Insufficient drug concentration at the target site is a common reason for lack of efficacy.[7] A PK/PD study can help determine if the current dosing regimen is achieving the desired therapeutic window.
-
Re-assess the Animal Model: The chosen animal model may not accurately reflect the human disease state, which is a known challenge in drug discovery.[10][11] Consider if the model is appropriate for evaluating the specific mechanism of action of this compound.
-
Issue 3: Significant Weight Loss in the Treatment Group
-
Question: Animals treated with this compound are showing a consistent and significant loss of body weight compared to the control group. How should we address this?
-
Answer:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake, which can be a sign of malaise or a direct effect of the drug.
-
Dose Reduction or Intermittent Dosing: Implement a dose reduction for the affected cohort. Alternatively, an intermittent dosing schedule (e.g., 5 days on, 2 days off) might allow the animals to recover while still maintaining some level of therapeutic exposure.
-
Supportive Care: Provide supportive care such as supplemental nutrition or hydration, if it does not interfere with the study endpoints. Ensure easy access to food and water.
-
Evaluate for Specific Organ Toxicity: Weight loss can be an indicator of specific organ toxicity (e.g., gastrointestinal, renal, or hepatic).[8] Consider collecting blood and tissue samples for histopathological analysis to identify any target organ toxicity.
-
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound (14-Day Study)
| Dose Group (mg/kg/day) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 10 | 0/10 | +5.2 | Normal |
| 10 | 10 | 0/10 | +4.8 | Normal |
| 30 | 10 | 0/10 | +1.5 | Mild lethargy on Day 3-5 |
| 100 | 10 | 2/10 | -8.7 | Significant lethargy, ruffled fur |
| 300 | 10 | 8/10 | -15.3 | Severe lethargy, ataxia |
Table 2: Hypothetical Survival Data for this compound in a Prolonged Study (90 Days)
| Treatment Group | Dose (mg/kg/day) | Median Survival (Days) | Percent Increase in Lifespan | p-value vs. Vehicle |
| Vehicle Control | - | 45 | - | - |
| This compound | 25 | 60 | 33.3% | <0.05 |
| This compound | 50 | 72 | 60.0% | <0.01 |
| This compound | 75 | 55 (Toxicity Observed) | 22.2% | <0.05 |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).
-
Group Allocation: Randomly assign animals (n=5-10 per group, mixed-sex or single-sex depending on the study's aim) to different dose groups, including a vehicle control.
-
Dose Selection: Based on in vitro IC50 values and any prior toxicity data, select a range of at least 3-4 doses, plus a vehicle control. Doses should be spaced logarithmically (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 consecutive days.
-
Monitoring: Record body weight, clinical signs of toxicity, and food/water intake daily.
-
Endpoint: At the end of the 14-day period, euthanize all surviving animals. Collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological analysis.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or more than a 10% loss in body weight. Identify the NOAEL.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same species and strain as in the efficacy studies.
-
Group Allocation: Assign animals (n=3-4 per time point) to receive a single dose of this compound.
-
Dose Administration: Administer a single dose of this compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). This data will inform the optimal dosing frequency.
Mandatory Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. The diverse ways to determine experimental dose in animals - MedCrave online [medcraveonline.com]
- 2. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Effectiveness of Liv.52 DS in Patients With Varied Hepatic Disorders: An Open-Label, Multi-centre, Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacr.org [aacr.org]
- 10. Dealing with the challenges of drug discovery | CAS [cas.org]
- 11. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: AES-135 Plasma Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with AES-135 plasma protein binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it important for a compound like this compound?
Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma.[1] The extent of this binding is a critical pharmacokinetic parameter as only the unbound or "free" fraction of the drug is able to diffuse through cell membranes to reach its target site of action, be metabolized, and subsequently excreted.[1][2] Therefore, understanding the plasma protein binding of this compound is crucial for predicting its efficacy, distribution, and potential for drug-drug interactions.[1][3][4]
Q2: Which plasma proteins are most likely to bind to this compound?
The primary proteins in plasma responsible for drug binding are albumin, α1-acid glycoprotein (B1211001) (AAG), lipoproteins, and globulins.[1][2][5] Acidic and neutral drugs primarily bind to albumin, which is the most abundant protein in plasma.[1][5][6] Basic drugs tend to bind to AAG.[1][5][6] The specific protein binding of this compound will depend on its physicochemical properties, such as its pKa and lipophilicity.[6][7]
Q3: What are the common methods to determine the plasma protein binding of this compound?
Several methods are used to determine the fraction of unbound drug in plasma. The most common techniques include:
-
Equilibrium Dialysis (ED): Considered the gold standard, this method involves a semipermeable membrane separating a plasma sample containing this compound from a buffer solution.[8][9] Only the unbound drug can cross the membrane, and at equilibrium, the concentration of the free drug is the same in both chambers.[9]
-
Ultrafiltration (UF): This technique uses a centrifugal force to push the unbound drug through a semipermeable membrane, separating it from the protein-bound drug.[2][8][9]
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane.[8][9]
Q4: What factors can influence the plasma protein binding of this compound?
The binding of this compound to plasma proteins can be influenced by several factors:
-
Drug-related factors:
-
Protein-related factors:
-
Concentration of plasma proteins: Lower protein levels, which can occur in certain disease states like liver or kidney disease, can lead to a higher unbound fraction of this compound.[1][7][11]
-
Number of binding sites: The availability of binding sites on the proteins can impact the extent of binding.[6]
-
-
Other factors:
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound plasma protein binding.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in results between replicates | - Inconsistent pipetting or sample handling.- Issues with the experimental apparatus (e.g., leaks in the dialysis device).- Non-equilibrium conditions. | - Ensure accurate and consistent pipetting.- Inspect all equipment for proper function before starting the experiment.- Optimize incubation time to ensure equilibrium is reached.[4] |
| Low recovery of this compound | - Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device, sample tubes).[3][12]- Instability of this compound in plasma or buffer. | - Use low-binding materials for all components that come into contact with the compound.- Pre-saturate the device with a solution of the compound.- Evaluate the stability of this compound under the experimental conditions (e.g., temperature, pH).[4] |
| Unexpectedly high unbound fraction of this compound | - Saturation of protein binding sites due to high this compound concentration.[1][6]- Displacement by another compound (e.g., from contamination or co-administered drug).- Altered protein concentration or conformation in the plasma sample.[7] | - Test a range of this compound concentrations.- Ensure there is no contamination of the plasma sample.- Verify the source and quality of the plasma. Consider using plasma from different donors. |
| Unexpectedly low unbound fraction of this compound | - Sub-optimal experimental conditions (e.g., incorrect pH or temperature).[10]- Interference from plasticizers leached from storage containers.[12] | - Ensure the pH and temperature of the assay mimic physiological conditions.[10]- Use high-quality plasma stored in appropriate containers (e.g., glass or polypropylene).[12] |
Experimental Protocols
Equilibrium Dialysis Protocol for this compound
This protocol outlines the steps for determining the plasma protein binding of this compound using a rapid equilibrium dialysis (RED) device.
Materials:
-
This compound stock solution (in a compatible solvent like DMSO)
-
Control compounds (e.g., warfarin (B611796) for high binding, atenolol (B1665814) for low binding)[13]
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)
-
Incubator shaker set to 37°C
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound
Procedure:
-
Preparation:
-
Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid effects on protein binding.
-
Prepare control samples in the same manner.
-
-
Assembly of RED Device:
-
Add 200 µL of the plasma sample containing this compound to the sample chamber of the RED device insert.
-
Add 350 µL of PBS to the buffer chamber.
-
-
Incubation:
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Sample Analysis:
-
The concentration of this compound in both the plasma and buffer aliquots is determined by a validated analytical method such as LC-MS/MS.
-
-
Calculation of Unbound Fraction (%fu):
-
%fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in plasma protein binding assays.
Data Presentation
The following table summarizes hypothetical plasma protein binding data for this compound and control compounds across different species.
| Compound | Species | Plasma Protein Binding (%) | Unbound Fraction (%fu) |
| This compound | Human | 98.5 | 1.5 |
| Rat | 97.2 | 2.8 | |
| Dog | 99.1 | 0.9 | |
| Warfarin | Human | 99.3 | 0.7 |
| Atenolol | Human | < 5 | > 95 |
Signaling Pathway Considerations
While plasma protein binding is not a direct component of a signaling pathway, it significantly influences the concentration of a drug available to interact with its target. The relationship can be visualized as follows:
Caption: The equilibrium between bound and unbound this compound in plasma and its effect on target engagement.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 4. bioivt.com [bioivt.com]
- 5. biotage.com [biotage.com]
- 6. hufocw.org [hufocw.org]
- 7. firsthope.co.in [firsthope.co.in]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Plasma Protein Binding Assay [visikol.com]
Validation & Comparative
A Comparative Guide to Pan-HDAC Inhibitors: AES-135 Versus Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modifiers, pan-histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides an objective, data-driven comparison of the novel pan-HDAC inhibitor AES-135 against established, FDA-approved pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). This comparison is based on available preclinical data to aid researchers in making informed decisions for their investigational studies.
Overview of Compared Pan-HDAC Inhibitors
This compound is a hydroxamic acid-based pan-HDAC inhibitor that has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2][3] It exhibits inhibitory activity against Class I and Class IIb HDACs.[1][2]
Vorinostat (SAHA) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL). It is a pan-HDAC inhibitor targeting Class I, II, and IV HDACs.
Panobinostat (LBH589) is a potent pan-HDAC inhibitor approved for the treatment of multiple myeloma. It is known for its broad activity against Class I, II, and IV HDACs.
Belinostat (PXD101) is another hydroxamic acid-based pan-HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL). It inhibits Class I and II HDAC enzymes.
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators against various HDAC isoforms and cancer cell lines. It is important to note that direct head-to-head comparative studies for all inhibitors across all assays are limited. The data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Comparative HDAC Isoform Inhibition (IC50 Values in nM)
| HDAC Isoform | This compound | Vorinostat (SAHA) | Panobinostat (LBH589) | Belinostat (PXD101) |
| HDAC1 | Moderately Inhibited (≥70% inhibition at 10 µM) | ~10 | <13.2 | Potent Inhibition |
| HDAC2 | - | - | <13.2 | Potent Inhibition |
| HDAC3 | 654[2] | ~20 | <13.2 | Potent Inhibition |
| HDAC4 | Not Affected (<20% inhibition at 10 µM) | - | - | - |
| HDAC6 | 190[2] | - | <13.2 | Potent Inhibition |
| HDAC8 | 1100[2] | - | - | - |
| HDAC10 | Moderately Inhibited (≥70% inhibition at 10 µM) | - | <13.2 | - |
| HDAC11 | 636[2] | - | <13.2 | - |
| Data for Vorinostat, Panobinostat, and Belinostat are derived from various preclinical studies and product information. A direct head-to-head comparison with this compound under identical experimental conditions is not available in the public domain. |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Panobinostat (LBH589) |
| KPC | Pancreatic Cancer | 1.3[1] | 8.5[1] |
| BT143 | - | 2.3[2] | - |
| BT189 | - | 1.4[2] | - |
| D425 | - | 0.27[2] | - |
| D458 | - | 0.94[2] | - |
| MV4-11 | Acute Myeloid Leukemia | 1.9[2] | - |
| MOLM-13 | Acute Myeloid Leukemia | 2.72[2] | - |
| MDA-MB-231 | Breast Cancer | 2.1[2] | - |
| K562 | Chronic Myeloid Leukemia | 15.0[2] | - |
| PC-3 | Prostate Cancer | 1.6[2] | - |
| MRC-9 | Normal Lung Fibroblast | 19.2[2] | - |
| A direct comparison in the KPC pancreatic cancer cell line demonstrates this compound to be more potent than Panobinostat.[1] Data for other cell lines are specific to this compound, and direct comparative data against the other inhibitors in these lines is not currently available. |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in an orthotopic mouse model of pancreatic cancer have demonstrated that this compound treatment significantly prolongs survival.[1][2] Specifically, daily intraperitoneal injections of this compound (50 mg/kg) for one month resulted in a notable increase in the survival of C57Bl/6 mice implanted with KPC2 cells.[2]
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Parameter | This compound | Panobinostat (LBH589) |
| Dose and Route | 20 mg/kg IP | - |
| Cmax | 7452 ng/mL (10.74 µM)[2] | - |
| Tmax | 30 min[2] | - |
| Half-life (t1/2) | 5.0 h[2] | - |
| Bioavailability | - | - |
| Pharmacokinetic data for this compound was generated in NSG mice.[2] Direct comparative pharmacokinetic studies between this compound and other pan-HDAC inhibitors under the same conditions are not publicly available. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for pan-HDAC inhibitors involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, apoptosis, and inhibition of tumor growth.
Caption: General signaling pathway of pan-HDAC inhibitors.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AES-135 and Panobinostat for the Treatment of Pancreatic Cancer
For Immediate Release
[City, State] – December 10, 2025 – In the relentless pursuit of effective therapies for pancreatic cancer, a malignancy notorious for its dismal prognosis, two histone deacetylase (HDAC) inhibitors, AES-135 and Panobinostat (B1684620), have emerged as subjects of significant preclinical investigation. This guide provides a detailed comparison of their performance, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to HDAC Inhibition in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stroma and profound resistance to conventional therapies. Histone deacetylase inhibitors represent a promising therapeutic strategy by inducing epigenetic modifications that can lead to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This compound, a novel HDAC inhibitor, and Panobinostat, a pan-HDAC inhibitor, have both demonstrated anti-tumor activity in pancreatic cancer models, albeit with distinct profiles.
Mechanism of Action
This compound is a hydroxamic acid-based HDAC inhibitor with potent activity against HDAC3, HDAC6, and HDAC11, and moderate activity against HDAC8.[1] Its mechanism of action in pancreatic cancer involves the inhibition of these specific HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This results in the selective killing of patient-derived tumor spheroids over cancer-associated fibroblasts.[1]
Panobinostat is a potent pan-HDAC inhibitor, affecting a broad range of HDAC enzymes across Class I, II, and IV.[2] Its anti-cancer effects in pancreatic cancer are mediated through multiple pathways, including the induction of apoptosis, cell cycle arrest at the G2/M checkpoint, and the inhibition of key signaling pathways such as PI3K/mTOR, NF-κB, and HIF.[3][4] Panobinostat has also been shown to down-regulate the CHK1 protein, a key component of the DNA damage response.
In Vitro Efficacy
The in vitro cytotoxic activity of this compound and Panobinostat has been evaluated in various cancer cell lines. While direct comparative studies in a comprehensive panel of pancreatic cancer cell lines are limited for this compound, available data provides insight into its potency.
| Drug | Cell Line | IC50 | Citation |
| This compound | Patient-Derived Pancreatic Cancer Cells | Low µM range | [1] |
| Panobinostat | MIAPaCa-2 | 36.0 nM | |
| PANC-1 | 569.6 nM | ||
| AsPc1 | Not specified | [4] | |
| BxPc3 | Not specified | [4] | |
| Panc0327 | Not specified | [4] | |
| Panc0403 | Not specified | [4] | |
| Panc1005 | Not specified | [4] |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and Panobinostat in cancer cell lines.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of both compounds.
This compound was evaluated in an orthotopic murine model of pancreatic cancer using KPC2 cells implanted in C57Bl/6 mice. Treatment with this compound at a dose of 50 mg/kg (intraperitoneal injection, 5 days a week for one month) resulted in a significant increase in the median survival of the mice from 29.5 days in the vehicle group to 36.5 days in the treatment group.[1]
Panobinostat has been assessed in various pancreatic cancer xenograft models. For instance, in combination with the Wee1 inhibitor MK-1775, Panobinostat (10 mg/kg, intraperitoneal, twice weekly) significantly delayed tumor growth in a preclinical pancreatic cancer xenograft mouse model.[5]
Signaling Pathways
The therapeutic effects of this compound and Panobinostat are underpinned by their modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
As a pan-HDAC inhibitor, Panobinostat impacts multiple signaling cascades. Its inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn affects the expression of genes regulated by pathways such as PI3K/Akt/mTOR and NF-κB. Furthermore, Panobinostat has been shown to suppress the hypoxia-inducible factor (HIF) signaling pathway.[4]
Caption: Panobinostat's multifaceted mechanism of action.
The specific downstream signaling pathways modulated by This compound in pancreatic cancer have not been as extensively characterized. However, as an inhibitor of HDAC3, 6, and 11, it is expected to influence pathways regulated by these specific enzymes, which are known to be involved in cell proliferation, survival, and migration.
Caption: General signaling impact of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and Panobinostat.
In Vitro Cell Viability Assay (General Protocol)
Caption: Workflow for in vitro cytotoxicity assessment.
Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight. Compound Treatment: The following day, cells are treated with a range of concentrations of either this compound or Panobinostat. Viability Assessment: After a 48-72 hour incubation period, cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay. Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.[1]
Orthotopic Pancreatic Cancer Mouse Model
Cell Implantation: Pancreatic cancer cells (e.g., KPC2) are surgically implanted into the pancreas of immunocompromised or syngeneic mice. Tumor Growth: Tumors are allowed to establish and grow for a specified period. Treatment Administration: Mice are randomized into treatment and control groups. This compound (50 mg/kg, i.p., 5 days/week) or Panobinostat (e.g., 10 mg/kg, i.p., twice weekly) is administered.[1][5] Monitoring and Endpoint: Tumor growth is monitored using imaging techniques (e.g., bioluminescence, ultrasound). The primary endpoint is typically overall survival or tumor volume reduction.[1]
Conclusion
Both this compound and Panobinostat demonstrate promising anti-tumor activity in preclinical models of pancreatic cancer. Panobinostat, as a pan-HDAC inhibitor, has been more extensively characterized, with a well-defined impact on multiple signaling pathways and a broader set of in vitro cytotoxicity data. This compound, with its more selective HDAC inhibitory profile, shows significant in vivo efficacy and selectivity for tumor cells, suggesting a potentially favorable therapeutic window.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two agents. A deeper understanding of the specific downstream effects of this compound in pancreatic cancer cells will be crucial for its continued development. The data presented in this guide provides a solid foundation for researchers to design future studies aimed at advancing novel epigenetic therapies for this challenging disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Inhibition of Pancreatic Cancer Cells by Histone Deacetylase Inhibitor Belinostat Through Suppression of Multiple Pathways Including HIF, NFkB, and mTOR Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
AES-135 Efficacy in KPC Mouse Model: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, AES-135, against alternative therapies in the context of the Kras G12D/+; Trp53 R172H/+; Pdx1-Cre (KPC) mouse model, a genetically engineered model that faithfully recapitulates human pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals actively engaged in pancreatic cancer research.
Executive Summary
Pancreatic cancer remains one of the most lethal malignancies with limited effective treatment options. The KPC mouse model provides a robust platform for preclinical evaluation of novel therapeutics. This guide synthesizes available data on the efficacy of this compound, a hydroxamic acid-based HDAC inhibitor, and compares its performance with standard-of-care and other emerging treatments evaluated in the same preclinical model. This compound has demonstrated a statistically significant survival benefit in an orthotopic murine model of pancreatic cancer.
Comparative Efficacy of this compound and Alternative Treatments
The following tables summarize the quantitative data on the efficacy of this compound and other therapies in the KPC mouse model, primarily focusing on median survival as the key endpoint.
| Treatment Group | Median Survival (Days) | Model Type | Source |
| Vehicle | 29.5 | Orthotopic | Shouksmith et al. |
| This compound | 36.5 | Orthotopic | Shouksmith et al. |
Table 1: Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model.
| Treatment Group | Median Survival (Days) | Model Type | Source |
| Control Diet | 80 | KPC | --INVALID-LINK--[1] |
| Ketogenic Diet | 94 | KPC | --INVALID-LINK--[1] |
| Gemcitabine (B846) + Control Diet | 88 | KPC | --INVALID-LINK--[1] |
| Gemcitabine + Ketogenic Diet | 119 | KPC | --INVALID-LINK--[1] |
| LNK Cells (Adoptive Transfer) | 54.0 | Orthotopic KPC | --INVALID-LINK--[2] |
| Untreated (LNK Cell Study Control) | 26.5 | Orthotopic KPC | --INVALID-LINK--[2] |
Table 2: Efficacy of Alternative Treatments in the KPC Mouse Model.
Experimental Protocols
This compound Efficacy Study in an Orthotopic Pancreatic Cancer Mouse Model
-
Animal Model: An orthotopic murine model of pancreatic cancer was utilized. While the specific cell line is not explicitly stated in the primary publication, the methodology references the use of KPC-derived pancreatic cancer cells for orthotopic implantation in syngeneic mice.
-
Tumor Induction: Pancreatic cancer cells were surgically implanted into the pancreas of recipient mice to establish orthotopic tumors.
-
Treatment: Mice were treated with either this compound or a vehicle control. The precise dosage, administration route, and schedule were not detailed in the available abstract.
-
Endpoint: The primary endpoint was overall survival, with data analyzed using Kaplan-Meier survival curves.
General Orthotopic KPC Mouse Model Protocol for Survival Analysis
-
Cell Culture: KPC-derived murine pancreatic cancer cell lines are cultured under standard conditions.
-
Animal Housing: Immunocompetent C57BL/6 mice are typically used for the orthotopic implantation of syngeneic KPC cells.
-
Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the pancreas. A suspension of KPC cells is then injected into the head or tail of the pancreas. The incision is closed, and mice are monitored for recovery.
-
Tumor Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging if the cells are luciferase-tagged.
-
Treatment Administration: Therapeutic agents are administered according to the study design (e.g., intraperitoneal injection, oral gavage).
-
Survival Analysis: Mice are monitored daily for signs of tumor progression and morbidity. The date of death or euthanasia due to predefined humane endpoints is recorded, and median survival is calculated for each treatment group.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Signaling pathway of HDAC inhibitors in pancreatic cancer.
Caption: Comparison of this compound with alternative treatments.
References
In Vivo Anti-Tumor Activity of AES-135 in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of the novel histone deacetylase (HDAC) inhibitor, AES-135, against standard-of-care chemotherapies for pancreatic ductal adenocarcinoma (PDAC): FOLFIRINOX and gemcitabine (B846) with nab-paclitaxel. The data presented is based on preclinical studies in orthotopic mouse models of pancreatic cancer.
Executive Summary
This compound, a novel hydroxamic acid-based pan-HDAC inhibitor, has demonstrated significant anti-tumor activity in a preclinical orthotopic mouse model of pancreatic cancer, leading to a notable increase in survival. This positions this compound as a promising candidate for further preclinical and potential clinical investigation. Standard-of-care regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel, also exhibit anti-tumor efficacy in similar preclinical models, providing a benchmark for evaluating the potential of novel therapeutics like this compound. This guide offers a side-by-side comparison of their in vivo performance, experimental methodologies, and mechanisms of action.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the quantitative data on the in vivo anti-tumor activity of this compound, FOLFIRINOX, and gemcitabine with nab-paclitaxel in orthotopic mouse models of pancreatic cancer.
| Treatment Regimen | Mouse Model | Key Efficacy Endpoints | Results |
| This compound | Orthotopic KPC mouse model | Median Survival | Increased by 7 days (36.5 days vs. 29.5 days for vehicle)[1] |
| Tumor Growth Inhibition | Data not specified in the available literature. | ||
| FOLFIRINOX | Orthotopic murine PDAC model | Tumor Volume Reduction | Significantly more responsive in orthotopic vs. heterotopic models, with greater reductions in size.[2][3] Specific percentage of reduction not detailed. |
| Median Overall Survival | In KPC mice, two cycles of mFOLFIRINOX resulted in a median OS of 15 days compared to 6.5 days for control.[4] | ||
| Gemcitabine + nab-Paclitaxel | KPC mouse model | Tumor Growth | Treatment resulted in significantly smaller tumors (mean tumor size change of 140% ± 15% ) compared to gemcitabine alone (234% ± 32%) and vehicle (278% ± 33%).[5] Some tumors showed regression.[5] |
| AsPC-1 xenograft model | Net Tumor Growth Inhibition | 68% for gemcitabine alone; nab-paclitaxel alone showed significant inhibition. Combination data in this specific metric was not detailed.[6] | |
| AsPC-1 xenograft model | Median Survival | Gemcitabine: 32 days; nab-paclitaxel: 42 days; Control: 20 days.[6] | |
| KPC mouse model | Median Overall Survival | Two cycles of gemcitabine/nab-paclitaxel resulted in a median OS of 33.5 days compared to 6.5 days for control.[4] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the comparative efficacy data. The following sections detail the methodologies used in the in vivo studies.
This compound In Vivo Efficacy Study
-
Animal Model: C57Bl/6 mice.[7]
-
Tumor Model: Orthotopic implantation of KPC2 cells (derived from a genetically engineered mouse model of PDAC with KRAS and p53 mutations).[7][8]
-
Treatment Protocol:
-
Efficacy Assessment:
-
Primary Endpoint: Overall survival.[1]
-
Monitoring: Not specified.
-
FOLFIRINOX In Vivo Efficacy Study
-
Animal Model: C57BL/6 mice.[3]
-
Tumor Model: Orthotopic implantation of Hy15549 murine PDAC cells.[2][3]
-
Treatment Protocol:
-
Efficacy Assessment:
Gemcitabine + nab-Paclitaxel In Vivo Efficacy Study
-
Animal Model: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mice.[4][5]
-
Tumor Model: Spontaneous tumors in KPC mice or orthotopic implantation of human pancreatic cancer cell lines (e.g., AsPC-1).[6][9]
-
Treatment Protocol:
-
Efficacy Assessment:
Mechanism of Action and Signaling Pathways
This compound: HDAC Inhibition in Pancreatic Cancer
This compound functions as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes.[1] In cancer, HDACs are often overexpressed and contribute to tumorigenesis by altering gene expression, leading to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, this compound is hypothesized to restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
HDAC inhibitors have been shown to impact key signaling pathways in pancreatic cancer, including the KRAS and PI3K/Akt pathways. The addition of an HDAC inhibitor to therapies targeting the MAPK and PI3K pathways (downstream of KRAS) has been shown to improve outcomes and reduce cancer cell self-renewal in preclinical models.
Caption: Mechanism of this compound in Pancreatic Cancer Cells.
Standard Chemotherapy: FOLFIRINOX and Gemcitabine/nab-Paclitaxel
FOLFIRINOX is a combination of four chemotherapy drugs: 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. Each component acts through a different mechanism to kill cancer cells, primarily by interfering with DNA synthesis and repair.
Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Nab-paclitaxel is an albumin-bound form of paclitaxel (B517696) that prevents the disassembly of microtubules, leading to cell cycle arrest and apoptosis. The combination is thought to have a synergistic effect.[5]
Caption: General In Vivo Experimental Workflow.
Conclusion
The preclinical data available for this compound demonstrates its potential as a novel therapeutic agent for pancreatic cancer, showing a significant survival benefit in an orthotopic mouse model. While direct comparative data on tumor growth inhibition is not yet available, its efficacy in prolonging survival warrants further investigation. The established preclinical models for standard-of-care chemotherapies, FOLFIRINOX and gemcitabine with nab-paclitaxel, provide a strong basis for future comparative studies that will be essential to fully delineate the therapeutic promise of this compound in the treatment of pancreatic ductal adenocarcinoma. Continued research into the mechanism of action of HDAC inhibitors in the context of pancreatic cancer's complex signaling landscape will be crucial for optimizing their clinical application.
References
- 1. Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nab-Paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery [mdpi.com]
- 10. A MEK/PI3K/HDAC inhibitor combination therapy for KRAS mutant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AES-135 Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, across various cancer types. The performance of this compound is benchmarked against other clinically approved HDAC inhibitors, offering valuable insights for preclinical and clinical research.
Introduction to this compound
This compound is an emerging therapeutic candidate that functions as a pan-histone deacetylase (HDAC) inhibitor, targeting class I, II, and IV HDACs. By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4] The primary focus of published research on this compound has been its efficacy in pancreatic ductal adenocarcinoma (PDAC), where it has demonstrated significant tumor growth inhibition and prolonged survival in preclinical models. This guide expands on these findings by presenting a cross-cancer analysis of this compound's cytotoxic activity.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, alongside data for clinically approved HDAC inhibitors for comparative purposes.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Data not publicly available |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Data not publicly available |
Table 2: Cross-Validation of this compound Cytotoxicity in Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not publicly available |
| K-562 | Chronic Myeloid Leukemia | Data not publicly available |
| U-251 | Glioblastoma | Data not publicly available |
Note: The IC50 values for this compound in breast cancer, AML, and glioblastoma cell lines are referenced in the supporting information of the primary publication on this compound but are not publicly accessible.
Table 3: Comparative IC50 Values of Clinically Approved HDAC Inhibitors
| Drug | Cancer Type | Cell Line | IC50 (nM) |
| Vorinostat | Cutaneous T-Cell Lymphoma | Various | 10-20 (for HDAC1/3) |
| Prostate Cancer | LNCaP, PC-3 | 2500-7500 | |
| Breast Cancer | MCF-7 | 750 | |
| Romidepsin | T-Cell Lymphoma | Hut-78, Karpas-299 | 0.038-6.36 |
| Acute Myeloid Leukemia | OCI-AML3, SKM-1 | 1-1.8 (at 72h) | |
| Non-Small Cell Lung Cancer | Various | 1.3-4.9 ng/mL | |
| Belinostat | Peripheral T-Cell Lymphoma | Various | 27 (in HeLa extracts) |
| Urothelial Carcinoma | 5637, T24, J82, RT4 | 1000-10000 | |
| Glioblastoma | LN-229, LN-18 | 210-300 | |
| Panobinostat (B1684620) | Multiple Myeloma | Various | 2.1-531 |
| Small Cell Lung Cancer | Various | <25 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: General workflow for in vitro cytotoxicity assays.
Experimental Protocols
The in vitro cytotoxicity of this compound and other HDAC inhibitors is typically determined using cell viability assays. Below are generalized protocols for commonly used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.[5][6][7]
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and treated with the test compounds.
-
Reagent Addition: After the incubation period, the plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The luminescent signal is used to calculate cell viability and determine the IC50 value.[8][9][10][11][12]
Comparison with Alternative Treatments
The following table outlines the standard-of-care treatments for the cancer types in which this compound's activity has been preliminarily assessed. This provides a context for the potential clinical application of this compound.
Table 4: Standard-of-Care Treatments for Selected Cancers
| Cancer Type | Standard-of-Care Treatments |
| Pancreatic Ductal Adenocarcinoma | Surgery (for resectable tumors), Chemotherapy (FOLFIRINOX, gemcitabine (B846) plus nab-paclitaxel), Radiation Therapy.[13][14][15][16][17] |
| Triple-Negative Breast Cancer | Chemotherapy (anthracyclines, taxanes), Immunotherapy (pembrolizumab), PARP inhibitors (for BRCA-mutated), Surgery, Radiation Therapy.[18][19][20][21][22] |
| Acute Myeloid Leukemia | Induction Chemotherapy (e.g., "7+3" regimen of cytarabine (B982) and an anthracycline), Consolidation Chemotherapy, Targeted Therapy (e.g., FLT3 inhibitors), Stem Cell Transplant.[1][23][24][25] |
| Glioblastoma | Maximal safe surgical resection, Radiation Therapy with concurrent and adjuvant Temozolomide.[26][27][28][29][30] |
Conclusion
Preliminary data suggests that this compound, a novel pan-HDAC inhibitor, exhibits cytotoxic activity against pancreatic cancer cells. While direct comparative data in other cancer types is not yet publicly available, the known activity of other pan-HDAC inhibitors across a broad spectrum of malignancies suggests that this compound holds promise for wider therapeutic applications. Further investigation is warranted to fully characterize its efficacy in breast cancer, acute myeloid leukemia, glioblastoma, and other cancers, and to determine its potential as a monotherapy or in combination with existing standard-of-care treatments. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in designing future studies to explore the full therapeutic potential of this compound.
References
- 1. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]
- 2. researchgate.net [researchgate.net]
- 3. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. benchchem.com [benchchem.com]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. esmo.org [esmo.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Pancreatic Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 16. Clinical Practice Guidelines for Pancreatic Cancer 2022 from the Japan Pancreas Society: a synopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pancreatic Cancer Treatment - NCI [cancer.gov]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. Treatment of Triple-negative Breast Cancer | Treatment of TNBC | American Cancer Society [cancer.org]
- 20. Treatments for triple negative early breast cancer [bcna.org.au]
- 21. Understanding triple-negative breast cancer and its treatment - Mayo Clinic Comprehensive Cancer Center Blog [cancerblog.mayoclinic.org]
- 22. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 24. esmo.org [esmo.org]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. c.peerview.com [c.peerview.com]
- 27. esmo.org [esmo.org]
- 28. Glioblastoma treatment guidelines: Consensus by the Spanish Society of Neurosurgery Tumor Section | Neurocirugía (English edition) [revistaneurocirugia.com]
- 29. emedicine.medscape.com [emedicine.medscape.com]
- 30. hopkinsmedicine.org [hopkinsmedicine.org]
Independent Verification of AES-135's Effect on Survival: A Review of Available Evidence
A comprehensive review of scientific and medical literature reveals no specific therapeutic agent or drug identified as "AES-135" with reported effects on patient survival. Searches for "this compound" primarily yield references to abstracts and presentations from the American Epilepsy Society (AES) annual meetings, where the number "135" often denotes a patient cohort size or an abstract identifier rather than a specific compound.
For instance, a study presented at the 2025 AES Annual Meeting included 135 patients with developmental epileptic encephalopathies to evaluate the efficacy of cannabidiol (B1668261) (Epidiolex).[1] Similarly, other search results reference "135" in the context of dosage for established drugs, such as paclitaxel (B517696) (135–175 mg/m²) in chemotherapy regimens, or the milligram amount of Mebeverine Hydrochloride in tablets for irritable bowel syndrome.[2][3][4] These references are unrelated to a distinct product named this compound.
The term "AEs" frequently appears in the context of "adverse events" in clinical trials and survival analysis, which is a statistical method to evaluate the duration of time until an event of interest, such as death, occurs.[5] However, this is a general methodology and not linked to a specific product named this compound.
Given the absence of any identifiable product named "this compound" in the available literature, it is not possible to provide a comparison guide on its performance, supporting experimental data, or detailed methodologies as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize for a non-existent compound.
Researchers, scientists, and drug development professionals are advised to verify the nomenclature of the compound of interest. It is possible that "this compound" is an internal codename not yet disclosed in public literature, a misinterpretation of a different designation, or a product that is in a very early, non-public stage of development. Without further clarification or alternative identifiers, an independent verification of its effects on survival cannot be conducted.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Frontiers | Comparison of short-term outcomes of combined neoadjuvant chemotherapy and immunotherapy, neoadjuvant radiotherapy, and neoadjuvant chemotherapy for resectable locally advanced esophageal squamous cell carcinoma [frontiersin.org]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Survival analysis for AdVerse events with VarYing follow-up times (SAVVY)—estimation of adverse event risks - PMC [pmc.ncbi.nlm.nih.gov]
AES-135 vs. Vorinostat: A Comparative Guide to HDAC Inhibition
For researchers and drug development professionals navigating the landscape of epigenetic modulators, selecting the appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of AES-135, a novel investigational inhibitor, and vorinostat (B1683920) (SAHA), an FDA-approved therapeutic. We will delve into their mechanisms of action, inhibitory profiles, and the experimental data underpinning our understanding of these two compounds.
Mechanism of Action and Target Profile
Both this compound and vorinostat are hydroxamic acid-based compounds that function by chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity. This leads to the hyperacetylation of histone and non-histone proteins, culminating in the modulation of gene expression and various cellular processes, including cell cycle arrest, apoptosis, and differentiation.
Vorinostat is a pan-HDAC inhibitor, demonstrating broad activity against Class I and Class II HDAC enzymes.[1][2] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[5] Vorinostat has been shown to influence multiple signaling pathways, including those regulated by the T-cell receptor (TCR) and the insulin-like growth factor receptor (IGF-IR).
This compound is a more recently developed HDAC inhibitor that has shown potent activity against specific HDAC isoforms.[6][7] It is currently under investigation, particularly for its potential in treating pancreatic cancer.[8]
Quantitative Comparison of HDAC Inhibition
The following tables summarize the in vitro inhibitory activity of this compound and vorinostat against various HDAC isoforms and cancer cell lines. It is important to note that the data presented here are compiled from different studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| HDAC Isoform | This compound (nM) | Vorinostat (nM) |
| HDAC1 | Moderately Inhibited (≥70% at 10µM)[6] | 10[9] |
| HDAC2 | - | 130[10] |
| HDAC3 | 654[11] | 20[9] |
| HDAC4 | Not Affected (<20% at 10µM)[6] | - |
| HDAC6 | 190[11] | - |
| HDAC8 | 1100[6] | - |
| HDAC11 | 636[11] | - |
Data for this compound and Vorinostat are from separate studies and may not be directly comparable.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM)[7] | Vorinostat (µM)[12] |
| BT143 | - | 2.3 | - |
| BT189 | - | 1.4 | - |
| D425 | - | 0.27 | - |
| D458 | - | 0.94 | - |
| MV4-11 | - | 1.9 | - |
| MOLM-13 | - | 2.72 | - |
| MDA-MB-231 | Breast Cancer | 2.1 | - |
| K562 | Leukemia | 15.0 | - |
| PC-3 | Prostate Cancer | 1.6 | - |
| MRC-9 | - | 19.2 | - |
| HH | Cutaneous T-Cell Lymphoma | - | 0.146 |
| HuT78 | Cutaneous T-Cell Lymphoma | - | 2.062 |
| MJ | Cutaneous T-Cell Lymphoma | - | 2.697 |
| MylA | Cutaneous T-Cell Lymphoma | - | 1.375 |
| SeAx | Cutaneous T-Cell Lymphoma | - | 1.510 |
Data for this compound and Vorinostat are from separate studies and may not be directly comparable.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
A common method to determine the IC50 values of HDAC inhibitors involves a fluorometric assay using a synthetic substrate.[13]
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound (this compound or vorinostat)
-
Developer solution (containing a potent HDAC inhibitor like Trichostatin A and a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC Assay Buffer, the recombinant HDAC enzyme, and the different concentrations of the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.
The specific protocol for determining the inhibitory activity of this compound involved an electrophoretic mobility shift assay (EMSA).[6] In this assay, the enzymatic deacetylation of a FAM-labeled peptide substrate is measured as a change in the relative fluorescence intensity of the substrate and product following incubation.[6]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the context of HDAC inhibition, the following diagrams, generated using the DOT language, illustrate a simplified signaling pathway affected by HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of HDAC inhibition.
Caption: Experimental workflow for HDAC inhibitor discovery.
Summary and Conclusion
Both this compound and vorinostat are potent inhibitors of HDAC enzymes with demonstrated anti-cancer activity. Vorinostat is a well-established pan-HDAC inhibitor with broad activity against Class I and II HDACs and is an approved therapeutic for CTCL. This compound, on the other hand, appears to exhibit a more selective profile, with potent inhibition of HDAC3, HDAC6, and HDAC11.
The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring broad HDAC inhibition or for applications in CTCL, vorinostat is a well-characterized option. For investigations targeting specific HDAC isoforms implicated in diseases like pancreatic cancer, this compound presents a promising alternative. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative analysis of their inhibitory profiles. This guide serves as a foundational resource for researchers to make informed decisions in their pursuit of novel epigenetic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. The safety profile of vorinostat (suberoylanilide hydroxamic acid) in hematologic malignancies: A review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. This compound | HDAC | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
Evaluating AES-135: A Comparative Analysis of Its Therapeutic Index in Preclinical Models
The investigational compound AES-135 is currently under preclinical evaluation, and as such, publicly available data regarding its therapeutic index, mechanism of action, and direct comparisons with other agents are limited. The information presented herein is based on a comprehensive search of available scientific literature and clinical trial registries. At present, no specific therapeutic agent designated "this compound" has been identified in these public domains.
This guide aims to provide a framework for evaluating the therapeutic index of a novel compound like this compound for researchers, scientists, and drug development professionals. We will outline the necessary experimental data, methodologies, and comparative analyses required to establish a comprehensive understanding of a new drug candidate's preclinical safety and efficacy profile.
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure in pharmacology that compares the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A wider therapeutic window—the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD)—indicates a more favorable safety profile.
Key Parameters for Evaluating Therapeutic Index:
| Parameter | Description | Importance in Preclinical Evaluation |
| ED50 (Median Effective Dose) | The dose that produces a desired therapeutic effect in 50% of the population. | Establishes the potency and effective concentration range of the drug. |
| LD50 (Median Lethal Dose) | The dose that is lethal to 50% of the population. | A primary indicator of acute toxicity. |
| TD50 (Median Toxic Dose) | The dose that produces a toxic effect in 50% of the population. | Provides a more clinically relevant measure of toxicity than LD50. |
| Therapeutic Index (TI) | Calculated as LD50/ED50 or TD50/ED50. | A higher TI suggests a wider margin of safety. |
| Therapeutic Window | The range of doses between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC). | Defines the clinically effective and safe dosing range. |
Hypothetical Preclinical Evaluation of this compound
To illustrate the process, let's assume this compound is an investigational anticancer agent. A preclinical evaluation would involve the following:
Table 1: Hypothetical Preclinical Therapeutic Index Data for this compound vs. Standard-of-Care (SoC) in a Xenograft Mouse Model of Non-Small Cell Lung Cancer
| Compound | ED50 (mg/kg) (Tumor Growth Inhibition) | TD50 (mg/kg) (Grade ≥3 Neutropenia) | Therapeutic Index (TD50/ED50) |
| This compound | 10 | 150 | 15 |
| SoC-A (Paclitaxel) | 20 | 80 | 4 |
| SoC-B (Cisplatin) | 5 | 15 | 3 |
This data is purely illustrative and not based on actual experimental results for an existing compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
-
Method:
-
Plate cancer cell lines (e.g., A549 for lung cancer) in 96-well plates.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, this compound at various doses, standard-of-care).
-
Administer treatment as per the defined schedule (e.g., daily, weekly).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
In Vivo Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and assess the safety profile of this compound.
-
Method:
-
Administer escalating doses of this compound to healthy rodents.
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Caption: Preclinical workflow for evaluating the therapeutic index.
Assuming this compound is a targeted therapy that inhibits a specific signaling pathway, a diagram can illustrate its mechanism of action.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
The comprehensive evaluation of a novel therapeutic agent's therapeutic index is a cornerstone of preclinical drug development. It requires a systematic approach involving a battery of in vitro and in vivo experiments to establish a robust efficacy and safety profile. While no public data currently exists for a compound named "this compound," the framework provided here outlines the essential components for such an evaluation. As more information becomes available, direct comparative analyses with existing treatments will be crucial in determining its potential clinical utility. Researchers are encouraged to apply these principles to rigorously assess new drug candidates.
Benchmarking AES-135 Against Next-Generation HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational hydroxamic acid-based histone deacetylase (HDAC) inhibitor, AES-135, against a selection of next-generation HDAC inhibitors currently in clinical development. The focus of next-generation HDAC inhibitors is on improved isoform or class selectivity to enhance therapeutic windows and minimize off-target effects associated with pan-HDAC inhibitors. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this compound's potential in the evolving landscape of epigenetic cancer therapy.
Executive Summary
This compound is a novel HDAC inhibitor with nanomolar activity against HDAC3, HDAC6, HDAC8, and HDAC11.[1] It has demonstrated promising anti-cancer effects in preclinical models of pancreatic cancer. This guide benchmarks this compound against Quisinostat (B1680408) (a potent pan-HDAC inhibitor), Mocetinostat (B1684144) and Entinostat (Class I selective inhibitors), and Ricolinostat (an HDAC6 selective inhibitor). The comparative data highlights the distinct selectivity profiles and therapeutic potential of each compound.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound and the selected next-generation HDAC inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | HDAC11 (nM) | Selectivity Profile |
| This compound | - | - | 654[2] | 190[2] | 1100[1] | - | 636[2] | Class IIb/IV |
| Quisinostat | 0.11[3] | 0.33[4] | 4.86 | 76.8 | 4.26 | 0.46 | 0.37 | Pan-HDAC |
| Mocetinostat | 150[5][6] | 290[5] | 1660[5] | >10,000 | No Activity | - | 590[5] | Class I/IV |
| Entinostat | 243[7] | 453[7] | 248[7] | >100,000 | >100,000 | >100,000 | - | Class I |
| Ricolinostat | 58[8] | 48[8] | 51[8] | 5[8][9] | 100 | - | Minimal | HDAC6 Selective |
Table 2: Cellular Proliferation Inhibition (IC50)
| Compound | Pancreatic Cancer Cell Lines (µM) | Other Cancer Cell Lines (µM) |
| This compound | 1-4 (Patient-derived)[1] | 0.27-19.2 (Various)[10] |
| Quisinostat | - | 0.0031-0.246 (Various)[3] |
| Mocetinostat | Synergizes with gemcitabine[11] | - |
| Entinostat | - | 0.0415-4.71 (Various)[12] |
| Ricolinostat | - | - |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| This compound | Orthotopic Mouse Model of Pancreatic Cancer | 50 mg/kg, IP, 5 days/week | Significantly prolongs survival[1] |
| Quisinostat | Mouse Xenograft Models (Colon, Ovarian) | 10 mg/kg IP or 40 mg/kg PO, daily | Complete tumor growth inhibition[3] |
| Mocetinostat | Mouse Xenograft Model (Lung) | 120 mg/kg, PO, daily | Significant reduction in tumor growth[6] |
| Entinostat | Human Tumor Xenografts | 49 mg/kg | Significant antitumor activity[12] |
| Ricolinostat | Mouse Xenograft Model (Multiple Myeloma) | - | Effective tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of HDAC inhibitors.
Biochemical HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDAC isoforms and the inhibitory potency of test compounds.
-
Reagents and Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test compounds (this compound and comparators) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add diluted HDAC enzyme to the wells of the microplate.
-
Add serially diluted test compounds or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular HDAC Activity Assay (Western Blot)
This assay determines the ability of a compound to inhibit HDAC activity within intact cells by measuring the acetylation status of HDAC substrates, such as histones or tubulin.
-
Reagents and Materials:
-
Human cancer cell line (e.g., pancreatic cancer cell line PANC-1).
-
Cell culture medium and supplements.
-
Test compounds (this compound and comparators).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated protein to the total protein (e.g., acetyl-H3 to total H3).
-
Compare the levels of acetylated proteins in treated cells to the vehicle-treated control.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in a mouse xenograft model.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line (e.g., pancreatic cancer cell line PANC-1).
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage, daily or several times a week).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to HDAC inhibition.
Caption: General mechanism of HDAC inhibition leading to transcriptional activation.
Caption: A typical preclinical development workflow for an HDAC inhibitor.
Caption: Signaling pathways modulated by Quisinostat in cancer cells.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Mocetinostat - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Combinations with HDAC Inhibitors in Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AES-135: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring laboratory safety and environmental compliance. While "AES-135" is not a universally recognized chemical identifier, the acronym "AES" is commonly used in the chemical industry to refer to Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate (B86663) , a widely used surfactant. This guide provides essential safety and logistical information for the proper disposal of this substance, likely denoted internally as this compound.
Core Safety and Disposal Protocols
Disposal of chemical waste such as Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate must adhere to local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1][2] It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific protocols.
General Disposal Guidelines:
-
Waste Classification: Determine if the waste is hazardous. While pure Sodium Laureth Sulfate is not always classified as hazardous waste, its formulation or mixture with other substances may render it so.[1][2]
-
Containerization: Use a compatible, properly labeled, and sealed container for waste collection. Ensure the container is stored in a designated, well-ventilated area.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal Route: Dispose of the contents and the container through an approved waste disposal facility.[3] Do not discharge into drains, surface waters, or groundwater.[4][5]
Quantitative Data from Safety Data Sheets
The following table summarizes key data points from Safety Data Sheets (SDS) for Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate (AES).
| Property | Value | Source |
| Chemical Name | Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate | --INVALID-LINK--[6] |
| Common Synonyms | Sodium Laureth Sulfate (SLES), AES | --INVALID-LINK--[7], --INVALID-LINK--[8] |
| Appearance | White or light yellow gel paste | --INVALID-LINK--[6] |
| Solubility | Soluble in water | --INVALID-LINK--[6] |
| Biodegradability | Readily biodegradable (>90%) | --INVALID-LINK--[6] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] | --INVALID-LINK--[1], --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] | --INVALID-LINK--[1] |
Experimental Protocols
While specific experimental protocols for "this compound" are not available, the analysis of Alcohol Ethoxy Sulfates (AES) often involves chromatographic techniques. One such method, developed by Wickbold (1976), utilizes ion chromatography with a macroporous anion exchanger to separate AES from other components in a solution. This procedure involves:
-
Passing an ethanolic solution of the surfactant through a strong acid cation exchanger followed by a macroporous, weakly basic anion exchanger.
-
The nonionic components are collected in the eluent.
-
The anion exchanger is then fractionally eluted with an aqueous ammonium (B1175870) hydrogen carbonate solution and an isopropanol-aqueous ammonium hydrogen carbonate mixture. This selectively releases inorganic salts and polyglycol sulfate first, followed by the AES.
-
The eluate containing the AES is then evaporated to dryness, converted to its sodium salt, and weighed for quantification.
This method is suitable for AES with ethoxy chain lengths up to four units per mole.
Disposal Workflow Diagram
The following diagram illustrates a logical workflow for the proper disposal of AES.
References
- 1. fishersci.com [fishersci.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. echemi.com [echemi.com]
- 4. chemos.de [chemos.de]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. chembk.com [chembk.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Sodium fatty alcohol polyoxyethylene ether sulfate(AES) Archives - Construction Additive Manufacturer | Detergent Additive Supplier [aopharm.com]
Essential Personal Protective Equipment (PPE) for Handling AES-135 (LX-685®-135 Resin)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling of AES-135, identified as LX-685®-135 Resin, a thermoplastic hydrocarbon resin. This document provides essential safety protocols, personal protective equipment (PPE) specifications, and operational procedures to ensure laboratory safety.
The primary hazard associated with the handling of LX-685®-135 Resin is the potential for the formation of combustible dust concentrations in the air.[1] Adherence to proper safety protocols and the consistent use of appropriate personal protective equipment are critical to mitigating this and other potential risks.
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for particulates, which are applicable to the handling of LX-685®-135 Resin in its solid, powder, or dust form.
| Regulatory Body | Exposure Limit Type | Value (Total Dust/Inhalable Particles) | Value (Respirable Fraction/Particles) |
| OSHA | PEL (Permissible Exposure Limit) | 15 mg/m³ | 5 mg/m³ |
| ACGIH | TLV (Threshold Limit Value) | 10 mg/m³ | 3 mg/m³ |
Data sourced from Safety Data Sheets for petroleum hydrocarbon resins.
Recommended Personal Protective Equipment
Based on the Safety Data Sheet for LX-685®-135 Resin and general best practices for handling hydrocarbon resins, the following PPE is mandatory.
Eye and Face Protection
-
Primary Protection: Wear splash-resistant safety goggles.
-
Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or significant dust generation.[1]
Skin Protection
-
Gloves: Wear appropriate chemical-resistant gloves. Recommended materials include cotton, leather, rubber, or neoprene.[1]
-
Protective Clothing: Wear appropriate chemical-resistant clothing to prevent skin contact.[1] Long-sleeved lab coats are a minimum requirement.
Respiratory Protection
-
A NIOSH-approved respirator with organic vapor cartridges and N95 filters may be necessary under circumstances where airborne concentrations are expected to exceed exposure limits, or when symptoms of overexposure are observed.[1]
Operational and Disposal Plans: A Step-by-Step Guide
Donning PPE:
-
Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If the risk assessment indicates the need for respiratory protection, perform a seal check to ensure the respirator is fitted correctly.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Handling of LX-685®-135 Resin:
-
Always handle the resin in a well-ventilated area.
-
Employ engineering controls such as local exhaust ventilation to minimize dust generation.
-
Use non-sparking tools and equipment to avoid ignition sources.[1]
-
Grounding and bonding procedures should be in place to dissipate static electricity.[1]
Doffing PPE:
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.
-
Respirator (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE:
-
All disposable PPE (gloves, etc.) should be placed in a designated, sealed waste container.
-
Dispose of the waste in accordance with local, state, and federal environmental regulations.[1]
Experimental Workflow for Safe Handling of LX-685®-135 Resin
Caption: PPE Workflow for Handling LX-685®-135 Resin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
